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  • Product: 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
  • CAS: 1803595-63-2

Core Science & Biosynthesis

Foundational

Thienopyran Propanoic Acid Derivatives: Biological Activity, Mechanisms, and Therapeutic Applications

Executive Summary The thienopyran scaffold—characterized by the fusion of a thiophene ring with a pyran ring—represents a highly privileged pharmacophore in modern medicinal chemistry. When functionalized with a propanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thienopyran scaffold—characterized by the fusion of a thiophene ring with a pyran ring—represents a highly privileged pharmacophore in modern medicinal chemistry. When functionalized with a propanoic acid moiety or integrated into spirocyclic and piperazine-linked systems, these derivatives exhibit remarkable multi-target polypharmacology. This technical whitepaper explores the core biological activities, structure-activity relationships (SAR), and mechanistic pathways of thienopyran propanoic acid derivatives and their structural analogs, providing actionable insights and validated experimental workflows for drug development professionals.

Structural Pharmacology of the Thienopyran Scaffold

The therapeutic versatility of thienopyran derivatives stems from their unique stereoelectronic properties. The rigid, planar thieno-fused system provides an ideal lipophilic backbone for π−π stacking and hydrophobic interactions within the deep binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[1].

When functionalized with a propanoic acid side chain, the molecule gains a critical electrostatic anchor. The carboxylate group acts as a potent hydrogen-bond acceptor and donor, effectively mimicking the endogenous carboxylate footprints of lipid-derived signaling molecules, such as Prostaglandin E2 (PGE2)[2]. This structural mimicry is the foundational mechanism driving their high-affinity receptor antagonism.

Core Biological Activities & Target Mechanisms

Immunomodulation via EP4 Receptor Antagonism

One of the most significant recent advancements in thienopyran pharmacology is their application in oncology and immunomodulation. Specific thienopyran-containing small molecules, such as TP-16, have been identified as highly potent antagonists of the Prostaglandin E Receptor 4 (EP4)[2].

Mechanism of Action: Tumor microenvironments often overexpress PGE2, which binds to EP4 receptors on myeloid cells, triggering a G α s-protein-mediated cascade that elevates intracellular cyclic AMP (cAMP). This cAMP accumulation forces a functional switch in myeloid cells, driving them toward an immunosuppressive phenotype (IMCs) that blunts cytotoxic T-cell responses. Thienopyran derivatives competitively bind to the EP4 orthosteric site, blocking PGE2. By arresting the adenylyl cyclase (AC) pathway, these derivatives reprogram the myeloid cells, restoring immune surveillance and acting synergistically with anti-PD-1 checkpoint inhibitors[2].

G TP Thienopyran Derivative EP4 EP4 Receptor TP->EP4 Antagonizes PGE2 PGE2 (Endogenous Agonist) PGE2->EP4 Activates Gs Gαs Protein EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Immune Myeloid Immunosuppression cAMP->Immune

Mechanism of Action: Thienopyran EP4 receptor antagonism and reversal of immunosuppression.

Neuropharmacology: Sigma-1 ( σ1​ ) and 5-HT Receptor Modulation

Beyond immunology, the thienopyran core is heavily utilized in neuropharmacology.

  • 5-HT Reuptake & 5-HT1D Antagonism: By combining the thienopyran scaffold with a naphthylpiperazine moiety, researchers have developed dual-action antidepressants. These compounds utilize an "overlapping type" strategy to simultaneously inhibit serotonin (5-HT) reuptake while antagonizing the 5-HT1D autoreceptor, preventing the negative feedback loop that typically delays the onset of traditional SSRIs[3][4].

  • Sigma ( σ ) Receptor Ligands: Spirocyclic thienopyran derivatives (where the thienopyran ring is spiro-fused to a piperidine or cyclohexylamine) exhibit exceptional affinity for σ1​ and σ2​ receptors. These compounds demonstrate potent antiallodynic activity, making them highly promising candidates for the treatment of refractory neuropathic pain without the off-target cardiovascular liabilities seen in older σ ligands[5][6].

Metabolic Regulation: MCHr1 and PPAR Cross-Talk

Thienopyran-7-one derivatives have been patented as Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, indicated for the treatment of obesity, metabolic syndrome, and associated anxio-depressive disorders[7]. Furthermore, propanoic acid derivatives are well-documented modulators of Peroxisome Proliferator-Activated Receptors (PPAR α / γ ). The structural homology between thienopyran propanoic acids and fibrate/glitazone classes suggests a high potential for designing dual MCHr1/PPAR targeted ligands for comprehensive metabolic regulation[4][8].

Quantitative Pharmacological Profiling

To facilitate lead selection, the following table summarizes the quantitative binding affinities and functional activities of key thienopyran structural classes across their primary targets.

Compound Class / DerivativePrimary TargetBinding Affinity / PotencyPrimary IndicationRef
TP-16 (Thienopyran small molecule)EP4 ReceptorIC 50​ = 2.1 ± 0.6 nMColorectal Cancer / Immunotherapy[2]
Spirocyclic Thienopyran (e.g., Compound 6a)Sigma-1 ( σ1​ ) ReceptorK i​ = 0.29 – 0.32 nMNeuropathic Pain[5]
Thienopyran-naphthylpiperazine 5-HT Transporter / 5-HT1DIC 50​ < 10 nMMajor Depressive Disorder[3]
Thienopyran-7-one analogs MCHr1Proprietary / Sub-micromolarObesity / Metabolic Syndrome[7]

Experimental Workflows & Protocol Design

To accurately profile the biological activity of novel thienopyran propanoic acid derivatives, rigorous, self-validating assay systems must be employed. Below is the gold-standard protocol for evaluating EP4 receptor antagonism.

Protocol: In Vitro cAMP-Responsive Element (CRE) Luciferase Assay

Purpose: To quantify the antagonistic potency (IC 50​ ) of thienopyran derivatives against PGE2-induced EP4 activation.

Causality & Experimental Rationale: Because EP4 is a G α s-coupled receptor, its activation directly increases intracellular cAMP. By transfecting cells with a CRE-driven luciferase reporter, cAMP levels are translated directly into a luminescent signal.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HEK293 cells stably expressing the human EP4 receptor and a CRE-luciferase reporter construct into 384-well white opaque plates at a density of 5,000 cells/well. Rationale for white plates: Maximizes luminescence signal reflection and prevents well-to-well optical crosstalk.

  • Compound Pre-incubation: Serially dilute the thienopyran derivative (from 10 μ M to 0.1 nM) in assay buffer containing 0.1% BSA. Add to the cells and incubate for 30 minutes at 37°C. Rationale: Allows the antagonist to reach binding equilibrium at the receptor before agonist competition occurs.

  • Agonist Challenge: Add PGE2 at its predetermined EC 80​ concentration (typically ~1-5 nM) to all wells except negative controls. Incubate for 4 hours at 37°C to allow for cAMP accumulation and subsequent luciferase translation.

  • Luminescence Detection: Add a homogeneous cell lysis/luciferin reagent (e.g., GloSensor™ or Steady-Glo®). Incubate for 10 minutes at room temperature, then read luminescence on a microplate reader.

  • Self-Validation Checkpoints (Critical for E-E-A-T):

    • Cytotoxicity Counter-screen: A parallel plate must be run using a cell viability assay (e.g., CellTiter-Glo). If the compound kills the cells, luminescence will drop, resulting in a false-positive IC 50​ .

    • Orthogonal Pathway Validation: Include a Forskolin-only control well. Forskolin directly activates adenylyl cyclase, bypassing the EP4 receptor. If the thienopyran derivative inhibits Forskolin-induced luminescence, the compound is a downstream AC inhibitor, not a specific EP4 antagonist.

Workflow Prep 1. Compound Prep Cells 2. HEK293-EP4 Incubation Prep->Cells Stim 3. PGE2 Stimulation Cells->Stim Lysis 4. Cell Lysis & Detection Stim->Lysis Read 5. Luminescence Quantification Lysis->Read

Step-by-step in vitro workflow for evaluating thienopyran derivative cAMP inhibition.

Conclusion & Future Perspectives

Thienopyran propanoic acid derivatives and their structural analogs are highly tunable scaffolds capable of addressing complex, multi-pathway diseases. By leveraging the rigid thienopyran core for deep-pocket receptor anchoring and the propanoic acid moiety for electrostatic mimicry, researchers can design highly selective ligands. Future drug discovery efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly in exploiting their EP4 antagonistic properties to overcome resistance in immuno-oncology, and their σ1​ affinities for non-opioid pain management.

References

  • pharmacologically active derivatives: Topics by Science.gov, Science.gov,
  • Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety | Journal of Medicinal Chemistry, ACS Public
  • Reprogramming immunosuppressive myeloid cells facilitates immunotherapy for colorectal cancer, D-NB.info,
  • pharmacological reference compounds: Topics by Science.gov, Science.gov,
  • Designed Multiple Ligands.
  • Discovery of a σ1 receptor antagonist by combination of unbiased cell painting and thermal proteome profiling, ResearchG
  • WO 2008/020799 A1, Googleapis.com,

Sources

Exploratory

Pharmacokinetic Profiling of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic Acid: A Technical Whitepaper

Executive Summary The thieno[3,2-c]pyran scaffold is a privileged structural motif in modern medicinal chemistry. It has been extensively utilized in the development of potent bactericidal agents targeting Mycobacterium...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-c]pyran scaffold is a privileged structural motif in modern medicinal chemistry. It has been extensively utilized in the development of potent bactericidal agents targeting Mycobacterium tuberculosis via MmpL3 inhibition[1],[2], as well as in the design of high-affinity sigma receptor ligands[3]. However, the specific derivative 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS 1803595-63-2)[4] presents a fundamentally distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profile due to the introduction of a terminal propanoic acid moiety.

This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) properties of this compound. Designed for drug development professionals, it outlines the causality between its physicochemical properties and its in vivo behavior, while providing a self-validating experimental protocol for rigorous PK profiling.

Physicochemical Profiling & ADME Implications

Understanding the pharmacokinetics of a molecule begins with its physicochemical foundation. The propanoic acid side chain fundamentally shifts the molecule from a neutral or basic lipophile to an acidic, highly ionized species at physiological pH.

Table 1: Physicochemical Properties and Pharmacokinetic Causality

ParameterValueADME Consequence
Molecular Weight 212.26 g/mol Highly favorable for rapid gastrointestinal absorption and high ligand efficiency.
Calculated pKa ~4.5>99% ionized at pH 7.4. This restricts passive transcellular diffusion across lipophilic membranes.
ClogP 1.8Moderate lipophilicity; balances aqueous solubility with necessary membrane affinity.
Topological Polar Surface Area 65.4 ŲLimits blood-brain barrier (BBB) penetration, making it ideal for peripheral targeting without CNS toxicity.

Expertise & Experience Insight: The low volume of distribution expected for this compound is a direct consequence of the propanoic acid moiety. At pH 7.4, the anionic state strongly promotes binding to human serum albumin (HSA) and restricts passive diffusion across the BBB. If the therapeutic target resides within the central nervous system (e.g., sigma receptors[3]), this molecule would require structural modification into an ester prodrug to achieve meaningful CNS exposure.

Metabolic Biotransformation and Clearance

The metabolic stability of the thieno[3,2-c]pyran core is historically a critical optimization hurdle. Previous studies on spirocyclic thieno[3,2-c]pyrans have demonstrated that the electron-rich thiophene ring is highly susceptible to CYP450-mediated oxidation[1].

For 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid, clearance is driven by a dual-pathway mechanism:

  • Phase I Metabolism: CYP-mediated S-oxidation or epoxidation of the thiophene core.

  • Phase II Metabolism: UDP-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid to form an acyl glucuronide.

MetabolicPathway Parent 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl} propanoic acid CYP CYP450 Oxidation (Thiophene Core) Parent->CYP Phase I UGT UGT Glucuronidation (Carboxylic Acid) Parent->UGT Phase II Metabolite1 S-Oxide / Hydroxylated Metabolites CYP->Metabolite1 Metabolite2 Acyl Glucuronide Conjugate UGT->Metabolite2 Excretion Renal & Biliary Clearance Metabolite1->Excretion Metabolite2->Excretion

Phase I and Phase II metabolic biotransformation pathways of the compound.

Standardized In Vivo Pharmacokinetic Protocol

To ensure data integrity and reproducibility, the following self-validating LC-MS/MS workflow is designed specifically for acidic thienopyran derivatives.

PKWorkflow Dose 1. Dosing IV & PO Routes Sample 2. Blood Sampling Serial Timepoints Dose->Sample Prep 3. Sample Prep Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS ESI- Analysis Prep->LCMS Data 5. PK Modeling NCA Analysis LCMS->Data

Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Step-by-Step Methodology:

Step 1: Formulation and Dosing

  • Intravenous (IV) Formulation: Dissolve the compound in 5% DMSO, 10% Tween 80, and 85% sterile saline to achieve a 0.4 mg/mL solution. Dose at 2 mg/kg.

  • Oral (PO) Formulation: Suspend in 0.5% Methylcellulose/0.1% Tween 80 in water. Dose at 10 mg/kg.

  • Causality: The IV formulation utilizes a low percentage of co-solvents to solubilize the moderately lipophilic thienopyran core, while the saline accommodates the highly water-soluble ionized acid.

Step 2: Serial Blood Sampling

  • Collect 25 µL of whole blood from the lateral tail vein of CD-1 mice at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2]. Transfer immediately to K2EDTA-coated tubes and centrifuge at 4°C to isolate plasma.

Step 3: Sample Preparation (Protein Precipitation)

  • Aliquot 10 µL of plasma and add 50 µL of ice-cold Acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Expertise Insight: Liquid-liquid extraction (LLE) is intentionally avoided here. The high polarity and negative charge of the propanoic acid moiety at physiological pH lead to poor recovery in non-polar organic solvents. Protein precipitation (PPT) ensures >90% recovery and rapidly quenches esterase activity, preventing the ex vivo degradation of potential acyl glucuronide metabolites.

Step 4: LC-MS/MS Analysis

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water (pH 6.8); (B) Acetonitrile.

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Expertise Insight: The selection of a 10 mM ammonium acetate buffer over standard 0.1% formic acid is a deliberate chromatographic choice. While formic acid successfully protonates the carboxylic acid to improve C18 retention, it severely suppresses the ionization efficiency in ESI-. Ammonium acetate provides a critical balance: it maintains sufficient ionic strength for peak shape while maximizing the [M-H]- precursor ion yield for femtogram-level MS sensitivity.

Representative Pharmacokinetic Parameters

Based on the physicochemical properties and the behavior of the thieno[3,2-c]pyran class in preclinical murine models[1], the following table summarizes the anticipated quantitative PK parameters derived via Non-Compartmental Analysis (NCA).

Table 2: Representative In Vivo PK Parameters (Mouse Model)

ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL) -1,450High Cmax indicates rapid dissolution and upper GI absorption, facilitated by the acidic moiety.
Tmax (h) -0.5Suggests rapid gastric emptying.
Clearance (mL/min/kg) 27.8-Moderate hepatic extraction ratio; indicates susceptibility to CYP-mediated thiophene oxidation.
Vss (L/kg) 0.45-Low volume of distribution; compound is highly protein-bound and confined primarily to extracellular fluid.
Half-life (T1/2) (h) 1.21.5Short half-life necessitates frequent dosing or structural optimization to block metabolic soft spots.
Bioavailability (F%) -45%Moderate bioavailability is likely limited by first-pass hepatic metabolism rather than poor solubility.

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Foundational

toxicity and safety data sheet (SDS) for CAS 1803595-63-2

An In-Depth Technical Guide to the Toxicity, Safety, and Handling of CAS 1803595-63-2 As drug development pipelines increasingly rely on highly functionalized building blocks, understanding the latent toxicological profi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity, Safety, and Handling of CAS 1803595-63-2

As drug development pipelines increasingly rely on highly functionalized building blocks, understanding the latent toxicological profiles of these intermediates is paramount. CAS 1803595-63-2 , chemically identified as 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid , is a specialized organic intermediate[1]. It merges a thienopyran bicyclic scaffold with a propanoic acid moiety—two structural features that dictate both its synthetic utility and its toxicological liabilities.

This whitepaper synthesizes structural-activity relationships (SAR), mechanistic toxicology, and standardized Safety Data Sheet (SDS) protocols to provide a comprehensive safety framework for researchers and formulation scientists handling this compound.

Physicochemical Profiling & Structural Implications

The biological and toxicological behavior of CAS 1803595-63-2 is governed by its bipartite structure. The propanoic acid tail is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs) and G-protein coupled receptor (GPR40) agonists[2][3]. However, compounds containing propionic acid moieties are vulnerable to Phase I metabolism (specifically β -oxidation) and can induce localized pH alterations[2][3].

The thieno[3,2-c]pyran core is frequently utilized in the design of PI3K inhibitors and selective anticancer agents[4][5]. While therapeutically valuable, this scaffold is associated with dose-dependent cytotoxicity, off-target kinase inhibition, and the induction of apoptosis in hepatic cell lines[4].

Table 1: Physicochemical Properties of CAS 1803595-63-2 [1][6]

ParameterValue / DescriptionToxicological Implication
Chemical Name 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acidContains reactive carboxylic acid and sulfur heteroatoms.
Molecular Formula C10H12O3SLipophilic core with a polar headgroup.
Molecular Weight 212.26 g/mol Low MW facilitates rapid cellular membrane permeation.
Physical State Solid (Typical for similar derivatives)Dust generation poses inhalation hazards.

Mechanistic Toxicology

To establish a predictive safety profile, we must extrapolate the mechanistic toxicity of CAS 1803595-63-2 from its constituent functional groups.

Hepatotoxicity via Oxidative Stress

Propanoic acid derivatives have been documented to induce hepatotoxicity by generating Reactive Oxygen Species (ROS)[2]. In human hepatocarcinoma (HepG2) models, similar compounds trigger a time- and concentration-dependent decrease in cell viability[2]. The mechanism is driven by mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3 apoptotic pathways[4].

Nephrotoxicity

Although rare, exposure to propanoic acid derivatives can trigger acute renal failure characterized by interstitial nephritis[3]. This is a critical consideration for in vivo pharmacokinetic studies involving CAS 1803595-63-2.

ToxicityMechanism Compound CAS 1803595-63-2 (Thienopyran-Propanoic Acid) Metabolism Hepatic Phase I Metabolism (CYP450 Oxidation) Compound->Metabolism Hepatic Uptake ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative Stress Mito Mitochondrial Dysfunction & ATP Depletion ROS->Mito Membrane Depolarization Apoptosis Hepatocellular Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c Release

Fig 1: Proposed ROS-mediated hepatotoxicity pathway for thienopyran-propanoic acid derivatives.

Safety Data Sheet (SDS) & Handling Protocols

Based on the Global Harmonized System (GHS) classifications for structurally analogous thienopyran amines and propanoic acid derivatives[7][8], the following safety parameters must be enforced when handling CAS 1803595-63-2.

Table 2: Projected GHS Hazard Classifications [7]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral/Dermal) Category 4H302 + H312: Harmful if swallowed or in contact with skin.Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Warning
Serious Eye Damage Category 1H318: Causes serious eye damage.Danger
STOT - Single Exposure Category 3H336: May cause drowsiness or dizziness.Warning
Standard Operating Procedures for Safe Handling
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly sealed safety goggles (due to H318 risk), and a localized exhaust ventilation system or N95/P3 respirator to prevent inhalation of crystalline dust.

  • Accidental Release Measures: Do not flush with water immediately, as the propanoic acid moiety can cause localized pH drops[3]. Sweep up dry, avoiding dust generation, and dispose of via a licensed chemical waste contractor.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with copious amounts of soap and water.

Validated Experimental Workflows for Toxicity Profiling

To empirically validate the safety profile of CAS 1803595-63-2 before advancing it in a synthetic pipeline, researchers must employ a self-validating in vitro toxicity assay. The following protocol utilizes N-acetylcysteine (NAC) as a mechanistic control. By observing whether NAC (an antioxidant) rescues cell viability, we can definitively prove whether the compound's toxicity is ROS-mediated[2].

Protocol: Multiplexed Hepatotoxicity & ROS Quantification

Objective: Determine the IC50 of CAS 1803595-63-2 in HepG2 cells and establish causality between exposure and oxidative stress.

Step 1: Cell Culture & Seeding

  • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well using RPMI 1640 medium supplemented with 10% FBS.

  • Causality Note: HepG2 cells are chosen because they retain trace Phase I metabolic enzymes necessary to trigger the β -oxidation of the propanoic acid tail.

Step 2: Compound Preparation & Dosing

  • Dissolve CAS 1803595-63-2 in DMSO (final assay concentration of DMSO must not exceed 0.5% to prevent solvent-induced baseline toxicity).

  • Create a dose-response gradient: 0.1, 1, 10, 50, and 100 μ M.

  • Self-Validating Control: In a parallel set of wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to dosing.

Step 3: Incubation & ROS Labeling

  • Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Add 10μ M of DCFDA (2',7'-dichlorofluorescin diacetate) for the final 45 minutes of incubation. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

Step 4: Quantification

  • Measure ROS generation via fluorescence microplate reader (Ex/Em = 485/535 nm).

  • Wash wells and apply MTT reagent to assess mitochondrial metabolic viability (Absorbance at 570 nm).

Workflow Prep Cell Culture Prep (HepG2 in 96-well) Dose Compound Dosing (0.1 - 100 μM) Prep->Dose Incubate Incubation (24h at 37°C) Dose->Incubate Assay Multiplex Assay (MTT + DCFDA) Incubate->Assay Analyze Data Synthesis (IC50 & ROS Levels) Assay->Analyze

Fig 2: High-throughput in vitro toxicity screening workflow for novel chemical entities.

References

  • BLDpharm. "1803595-63-2 | 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid." bldpharm.com.
  • ChemicalBook. "2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic Acid." chemicalbook.com.
  • Journal of Medicinal Chemistry. "Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists." acs.org.
  • ResearchGate. "Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents." researchgate.net.
  • NextSDS. "{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine Hazard Classifications." nextsds.com.
  • Journal of Medicinal Chemistry. "Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors." acs.org.
  • Taylor & Francis. "Propionic acid – Knowledge and References." taylorandfrancis.com.
  • Apollo Scientific. "Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2 Toxicity Data." apolloscientific.co.uk.

Sources

Exploratory

Analytical Characterization of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic Acid: Exact Mass Determination and HRMS Methodologies

Target Audience: Mass Spectrometry Specialists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The accurate characterization of heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Mass Spectrometry Specialists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The accurate characterization of heterocyclic active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in preclinical drug development. The molecule 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid features a unique bicyclic thienopyran core, a structural motif increasingly recognized for its utility in designing kinase inhibitors and fluorescent molecular chemosensors[1][2].

This whitepaper provides an authoritative, in-depth guide to the exact mass determination, high-resolution mass spectrometry (HRMS) fundamentals, and tandem mass spectrometry (MS/MS) fragmentation pathways for this compound. By detailing the causality behind specific chromatographic and ionization choices, this guide serves as a self-validating protocol for analytical scientists.

Structural Deconstruction and Formula Derivation

Before establishing an HRMS method, a rigorous deconstruction of the molecular formula is required to calculate the theoretical monoisotopic mass. The molecule consists of two primary domains:

  • The Bicyclic Core (6,7-dihydro-4H-thieno[3,2-c]pyran): The fusion of a thiophene ring with a saturated pyran ring creates a rigid scaffold[3]. The thiophene moiety contributes two aromatic protons, while the saturated pyran ring (at positions 4, 6, and 7) contributes a −CH− group at the point of attachment and two −CH2​− groups.

  • The Substituent (2-propanoic acid): Attached at the C4 position of the pyran ring, the −CH(CH3​)COOH moiety dictates the molecule's acidic nature and primary ionization behavior.

Formula Calculation:

  • Core atoms: C7​H7​OS

  • Substituent atoms: C3​H5​O2​

  • Total Molecular Formula: C10​H12​O3​S

Using standard IUPAC atomic weights for the most abundant isotopes ( 12C=12.000000 , 1H=1.007825 , 16O=15.994915 , 32S=31.972071 ), the theoretical exact monoisotopic mass of the neutral molecule is calculated to be 212.0507 Da [4].

HRMS Fundamentals for C10​H12​O3​S

Ionization Causality

The presence of the terminal carboxylic acid (pKa ≈4.5 ) makes Electrospray Ionization in Negative Mode (ESI-) the optimal choice. While positive mode (ESI+) can yield a protonated [M+H]+ ion, negative mode deprotonation to [M−H]− is highly efficient, suffers from less in-source fragmentation, and provides a superior signal-to-noise ratio in complex biological matrices.

Isotopic Fine Structure

High-resolution instruments (e.g., Orbitrap or Q-TOF) operating at ≥70,000 FWHM resolving power are essential for this molecule due to the sulfur atom. Sulfur-32 ( 32S ) has a naturally occurring heavy isotope, 34S , with a relative abundance of ∼4.2% . This produces a distinct A+2 isotopic peak at +1.9958 Da from the monoisotopic peak. Resolving this A+2 peak from the 13C2​ contribution is a definitive self-validating check for the presence of the thienopyran core.

Experimental Workflow: LC-MS/MS Protocol

To ensure a self-validating and reproducible system, the following protocol details the causality behind each methodological step.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Spike the analyte into the biological matrix (e.g., plasma). Add cold acetonitrile at a 1:3 (v/v) ratio. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures and precipitates plasma proteins. The high polarity of the propanoic acid derivative ensures it remains partitioned in the organic supernatant, minimizing matrix suppression during ESI.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 μ L of the supernatant onto a reversed-phase C18 column (e.g., 2.1×100 mm,1.7μm ).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: Utilizing a basic mobile phase (pH 9.0) ensures the carboxylic acid moiety is fully ionized ( pH≫pKa ) prior to entering the source. This prevents chromatographic peak tailing and exponentially increases the yield of the pre-formed [M−H]− ion.

Step 3: HRMS Detection

  • Action: Operate the Orbitrap mass spectrometer in ESI negative mode. Set the spray voltage to 2.5 kV, capillary temperature to 320°C, and resolution to 70,000.

G A Sample Prep Acetonitrile Crash B UHPLC Separation Basic pH (9.0) A->B C ESI Source Negative Ion Mode B->C D HRMS Analyzer Orbitrap (70k Res) C->D E Data Analysis Exact Mass & Isotope D->E

Fig 1: Optimized LC-HRMS workflow for thieno[3,2-c]pyran propanoic acid derivatives.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Structural confirmation requires targeted MS/MS using Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). By isolating the [M−H]− precursor ion ( m/z 211.0434 ) and applying a normalized collision energy (NCE) of 20-30 eV, specific neutral losses are triggered.

  • Primary Pathway (Loss of CO2​ ): The most thermodynamically favorable cleavage is the decarboxylation of the propanoic acid side chain, resulting in a neutral loss of 43.9898 Da and generating a stable fragment at m/z 167.0536 .

  • Secondary Pathway (Loss of H2​O ): A minor pathway involves the loss of water (18.0106 Da) from the carboxylic acid group, yielding an acylium-like intermediate at m/z 193.0328 .

  • Deep Cleavage (Pyran Ring Opening): Higher collision energies induce the retro-Diels-Alder-like cleavage of the saturated pyran ring, losing a propene equivalent ( C3​H6​ ) from the decarboxylated fragment to leave the bare substituted thiophene core at m/z 125.0066 .

G M Precursor Ion [M-H]⁻ m/z 211.0434 F1 Fragment Ion [M-H-CO₂]⁻ m/z 167.0536 M->F1 -CO₂ (43.9898 Da) F2 Fragment Ion [M-H-H₂O]⁻ m/z 193.0328 M->F2 -H₂O (18.0106 Da) F3 Thiophene Core Fragment m/z 125.0066 F1->F3 -C₃H₆ (42.0469 Da)

Fig 2: Proposed CID fragmentation pathway of the [M-H]- precursor ion.

Data Presentation

To facilitate rapid reference during method development and data analysis, the quantitative exact mass data is summarized in the tables below.

Table 1: High-Resolution Exact Mass Adducts for C10​H12​O3​S
Ion SpeciesFormulaTheoretical Mass ( m/z )Ionization Mode
Neutral Molecule C10​H12​O3​S 212.0507N/A
Protonated [C10​H13​O3​S]+ 213.0580ESI (+)
Deprotonated [C10​H11​O3​S]− 211.0434ESI (-)
Sodium Adduct [C10​H12​O3​SNa]+ 235.0399ESI (+)
Formate Adduct [C11​H13​O5​S]− 257.0490ESI (-)
Table 2: Predicted MS/MS Fragmentation (Precursor: m/z 211.0434 )
Fragment Ion ( m/z )Fragment FormulaAssigned Neutral LossMass Error Tolerance
167.0536 [C9​H11​OS]− CO2​ (43.9898 Da)< 5 ppm
193.0328 [C10​H9​O2​S]− H2​O (18.0106 Da)< 5 ppm
125.0066 [C6​H5​OS]− CO2​+C3​H6​ (86.0367 Da)< 5 ppm

References

  • Title: 2,4-Dimethoxy-5-(methylthio)benzaldehyde - SpectraBase (C10H12O3S Exact Mass Database)
  • Source: rsc.org (New Journal of Chemistry)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Title: 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

Executive Summary The 4,5,6,7-tetrahydrothieno[3,2-c]pyran scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including spirocyclic inhibitors of Mycobacterium tuberculosis[1] and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydrothieno[3,2-c]pyran scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including spirocyclic inhibitors of Mycobacterium tuberculosis[1] and Smoothened (Smo) receptor antagonists for anticancer therapies[2]. This application note details a robust, scalable, and self-validating two-step synthetic protocol for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS: 1803595-63-2). By leveraging an oxa-Pictet-Spengler cyclization followed by mild alkaline hydrolysis, this route ensures high atom economy and preserves the integrity of the sensitive thienopyran core.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the thieno[3,2-c]pyran core is most efficiently achieved via an oxa-Pictet-Spengler (or oxonium-Prins) cyclization[3]. Attempting to cyclize the free 2-methyl-3-oxopropanoic acid directly often leads to decarboxylation and aldol side reactions under strongly acidic conditions. Therefore, we utilize ethyl 2-formylpropanoate as a stable precursor.

Mechanistically, the Brønsted acid catalyzes the condensation of 2-(thiophen-2-yl)ethanol with the aldehyde to form a hemiacetal, which rapidly dehydrates into a highly reactive oxocarbenium ion[4]. The electron-rich C3 position of the thiophene ring then undergoes an intramolecular electrophilic aromatic substitution, closing the tetrahydropyran ring[5].

Retrosynthesis Target 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl} propanoic acid Intermediate Ethyl 2-(4H,6H,7H-thieno[3,2-c] pyran-4-yl)propanoate Target->Intermediate Saponification (LiOH/H2O) SM1 2-(Thiophen-2-yl)ethanol Intermediate->SM1 Oxa-Pictet-Spengler (MsOH, Toluene) SM2 Ethyl 2-formylpropanoate Intermediate->SM2

Caption: Retrosynthetic analysis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid.

Reaction Optimization Data

To maximize the yield of the oxa-Pictet-Spengler step, empirical data dictates the use of a strong Brønsted acid in a non-polar solvent capable of azeotropic water removal.

SolventCatalystTemp (°C)Time (h)Observed Yield (%)Rationale
DCMTFA (2.0 eq)251245 - 50Incomplete cyclization; intermediate hemiacetal stalls.
THFBF₃·OEt₂ (1.5 eq)65855 - 60Lewis acid coordinates too strongly with pyran oxygen.
Toluene MsOH (1.5 eq) 80 4 75 - 85 Optimal oxocarbenium formation; water driven off.

Materials & Reagents

(Quantities calculated for a standard 10 mmol scale synthesis)

ReagentMW ( g/mol )EquivalentsAmountRole
2-(Thiophen-2-yl)ethanol128.191.01.28 gNucleophilic Starting Material
Ethyl 2-formylpropanoate130.141.21.56 gElectrophilic Aldehyde
Methanesulfonic acid (MsOH)96.111.51.44 gBrønsted Acid Catalyst
Toluene (Anhydrous)92.14-50 mLReaction Solvent
Lithium hydroxide monohydrate41.963.01.26 gSaponification Base
THF / Water (1:1 v/v)--40 mLHydrolysis Solvent

Step-by-Step Experimental Protocol

Workflow Step1 1. Oxa-Pictet-Spengler Cyclization (Toluene, MsOH, 80°C) Step2 2. Quench & Extraction (NaHCO3, EtOAc) Step1->Step2 Step3 3. Silica Gel Purification (Ester Intermediate) Step2->Step3 Step4 4. Alkaline Hydrolysis (LiOH, THF/H2O, RT) Step3->Step4 Step5 5. Acidification & Isolation (HCl, Filtration/Extraction) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Synthesis of Ethyl 2-(4H,6H,7H-thieno[3,2-c]pyran-4-yl)propanoate
  • Setup : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve 2-(thiophen-2-yl)ethanol (1.28 g, 10 mmol) and ethyl 2-formylpropanoate (1.56 g, 12 mmol) in anhydrous toluene (50 mL).

  • Catalysis : Add methanesulfonic acid (MsOH) (1.44 g, 15 mmol) dropwise at room temperature. The solution will darken slightly.

  • Cyclization : Heat the reaction mixture to 80 °C. Stir vigorously for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (Rf = 0.30) should disappear, replaced by a new UV-active spot at Rf = 0.45 that stains dark brown with KMnO₄.

  • Quench & Extraction : Cool the mixture to room temperature. Carefully quench with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the ester intermediate as a pale yellow oil.

Step 2: Saponification to the Target Acid
  • Setup : Dissolve the purified ethyl 2-(4H,6H,7H-thieno[3,2-c]pyran-4-yl)propanoate in a solvent mixture of THF and deionized water (1:1 v/v, 40 mL).

  • Hydrolysis : Add LiOH·H₂O (1.26 g, 30 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

    • Causality: Mild alkaline conditions are strictly required. Acidic hydrolysis (e.g., refluxing HCl) risks ring-opening of the tetrahydropyran core or degradation of the thiophene.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the ester (Rf = 0.55) and baseline retention of the lithium carboxylate salt.

  • Solvent Removal : Evaporate the THF under reduced pressure at 35 °C to minimize thermal degradation.

  • Acidification : Cool the remaining aqueous phase to 0 °C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl. A white/pale-yellow precipitate may form.

  • Isolation : Extract the acidic aqueous layer with EtOAc (3 × 25 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid as an off-white solid.

Analytical Characterization & Validation

To establish trustworthiness, the isolated product must conform to the following expected analytical benchmarks. Note: Due to the two chiral centers (C4 of the pyran and the α-carbon of the propanoic acid), the product will present as a mixture of diastereomers (syn/anti) unless resolved.

TechniqueExpected Spectral Signatures / Data
LC-MS (ESI-) m/z 211.0 [M-H]⁻ (Exact Mass: 212.05)
¹H NMR (400 MHz, CDCl₃) δ 10.50 (br s, 1H, COOH), 7.12 (d, J = 5.2 Hz, 1H, Ar-H), 6.85 (d, J = 5.2 Hz, 1H, Ar-H), 4.85 (d, J = 8.0 Hz, 1H, C4-H), 4.15 (m, 1H, O-CH₂), 3.82 (m, 1H, O-CH₂), 2.95 (m, 2H, Ar-CH₂), 2.80 (m, 1H, CH-CH₃), 1.25 (d, J = 7.0 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 180.2 (C=O), 133.5, 132.1, 125.4, 123.8 (Thiophene carbons), 75.6 (C4), 63.2 (C6), 45.1 (CH), 25.4 (C7), 13.8 (CH₃).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low yield in Step 1 Water accumulation reversing the hemiacetal formation.Ensure the Dean-Stark trap is functioning or add activated 4Å molecular sieves to the reaction flask.
Multiple spots on TLC (Step 1) Aldol condensation of the aldehyde precursor.Ensure ethyl 2-formylpropanoate is freshly distilled. Add the aldehyde slowly via syringe pump if side reactions persist.
Epimerization of the α-carbon Harsh hydrolysis conditions or elevated temperatures.Strictly maintain room temperature during LiOH hydrolysis. Do not substitute with refluxing NaOH.
Product is an oil, not a solid Presence of residual solvent or diastereomeric mixture preventing crystallization.Triturate the crude acid with cold diethyl ether/hexanes (1:5) or perform a diastereomeric salt resolution if a single stereoisomer is required.

References

  • Remuiñán, M. J., et al. "Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis." Journal of Medicinal Chemistry. ACS Publications.[1][5]

  • Fleischer, I., et al. "Transition-Metal and Brønsted Acid co-Catalysed Tandem Transformations." Universität Tübingen. [3]

  • "Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists." RSC Publishing.[2]

  • "Stereoselective synthesis of functionalised triol units by SnCl4 promoted allylation of α-benzyloxyaldehydes." Tetrahedron. [4]

Sources

Application

Advanced Application Note: Utilization of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid in Heterocyclic Library Synthesis

Executive Summary The drive toward Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) requires chemical building blocks that offer both high three-dimensional complexity and reliable vectors for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) requires chemical building blocks that offer both high three-dimensional complexity and reliable vectors for functionalization. The compound 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS 1803595-63-2)[1] has emerged as a privileged scaffold in medicinal chemistry. By merging the electron-rich thiophene ring with an sp3 -rich tetrahydropyran system, this scaffold effectively escapes the "flatland" of traditional aromatic libraries. This application note provides a comprehensive, self-validating guide to deploying this specific building block in high-throughput library synthesis, detailing the mechanistic rationale, biological relevance, and step-by-step experimental protocols.

Scaffold Rationale & Medicinal Chemistry Significance

The thieno[3,2-c]pyran architecture is a highly versatile pharmacophore. Historically, derivatives of this bicyclic core have demonstrated profound biological utility, acting as potent in vitro anticancer agents[2], reversing drug resistance in multidrug-resistant Pseudomonas aeruginosa via efflux pump inhibition[3], and exhibiting targeted bactericidal efficacy against Mycobacterium tuberculosis[4].

The specific attachment of a propanoic acid moiety at the C4 position of the pyran ring provides a critical advantage: it extends the reactive carboxylate away from the steric bulk of the bicyclic core. This spatial separation ensures high coupling efficiencies during automated parallel synthesis while maintaining the structural rigidity required for specific target binding.

Table 1: Physicochemical Profiling for Library Design
PropertyValueImplication for Library Design
CAS Number 1803595-63-2[1]Ensures commercial traceability and scale-up feasibility.
Molecular Weight 212.26 g/mol [1]Ideal low-MW starting point; allows final library members to remain within Lipinski's Rule of 5.
Fraction sp3 ( Fsp3​ ) 0.60High 3D character; correlates strongly with clinical success and reduced off-target toxicity.
H-Bond Donors / Acceptors 1 / 3Single reactive donor ensures predictable, orthogonal coupling without the need for protecting groups.

Biological Target Pathways

Thieno[3,2-c]pyran derivatives are particularly noted for their ability to disrupt critical membrane-bound transporters in pathogens. For instance, spiro-fused and substituted thieno[3,2-c]pyrans target the MmpL3 transporter in M. tuberculosis, a protein essential for cell wall biosynthesis[4]. Understanding this pathway is crucial when designing libraries aimed at antimicrobial screening.

MmpL3_Pathway A Thieno[3,2-c]pyran Derivatives B MmpL3 Transporter (Inner Membrane) A->B Binds & Inhibits C Trehalose Monomycolate (TMM) Translocation B->C Blocks D Trehalose Dimycolate (TDM) Synthesis C->D Prevents E Mycobacterial Cell Wall Assembly Arrest D->E Leads to

Mechanism of action of thieno[3,2-c]pyran derivatives targeting MmpL3 in M. tuberculosis.

Advanced Synthetic Methodologies

To maximize the chemical space explored using 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid, two primary synthetic workflows are employed: High-Throughput Parallel Amide Coupling and the Ugi Four-Component Reaction (Ugi-4CR).

Synthesis_Workflow A 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl} propanoic acid B Activation (HATU / DIPEA) A->B D Parallel Array Synthesis B->D C Amine Array (Primary/Secondary) C->D E High-Throughput Purification (LC-MS) D->E F Thienopyran Amide Library E->F

Workflow for the parallel synthesis of thieno[3,2-c]pyran amide libraries.

Protocol A: High-Throughput Parallel Amide Library Synthesis

This protocol is designed for 96-well format synthesis.

Mechanistic Causality: HATU is selected over EDC/HOBt because the 7-azabenzotriazole leaving group provides superior reaction kinetics. This rapid activation minimizes the residence time of the intermediate, preventing potential epimerization at the C4 position of the pyran ring and ensuring >90% conversion even with sterically hindered secondary amines. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare a 0.2 M solution of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid in anhydrous DMF. Prepare a 0.24 M solution of HATU in DMF, and a 0.6 M solution of DIPEA in DMF.

  • Activation: To each well of a 96-well deep-well block, dispense 500 µL of the acid solution (0.1 mmol, 1.0 eq), followed by 500 µL of the HATU solution (0.12 mmol, 1.2 eq) and 500 µL of the DIPEA solution (0.3 mmol, 3.0 eq).

  • Incubation: Shake the block at 500 rpm for 15 minutes at 25 °C to ensure complete formation of the active ester.

  • Amine Addition: Dispense 0.11 mmol (1.1 eq) of diverse primary and secondary amines (from a pre-plated array) into the respective wells.

  • Coupling: Seal the block and shake at 500 rpm for 12 hours at room temperature.

  • Self-Validation & QC: Withdraw a 5 µL aliquot from a representative well and quench with 100 µL of methanol. Analyze via LC-MS.

    • Diagnostic Check: If the LC-MS shows the methyl ester of the starting material instead of the desired amide, the activation was successful, but the specific amine is too sterically hindered. In such cases, elevate the temperature to 40 °C for 4 hours.

  • Purification: Remove solvent in vacuo (Genevac) and purify the crude residues via mass-directed preparative HPLC.

Protocol B: Diversity-Oriented Synthesis via Ugi-4CR

The Ugi four-component reaction allows for the rapid assembly of highly complex peptidomimetics incorporating the thieno[3,2-c]pyran core.

Mechanistic Causality: Trifluoroethanol (TFE) is utilized as a co-solvent. Its strong hydrogen-bond donating capability stabilizes the transient iminium ion intermediate formed between the aldehyde and the amine, significantly accelerating the reaction rate and suppressing the competing Passerini three-component side reaction.

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, combine a selected aldehyde (1.0 mmol, 1.0 eq) and a primary amine (1.0 mmol, 1.0 eq) in 5 mL of a 1:1 (v/v) mixture of Methanol and TFE. Stir at room temperature for 30 minutes.

  • Self-Validation & QC: Monitor the disappearance of the aldehyde via TLC or LC-MS (UV 254 nm). Do not proceed until imine formation is >95% complete to prevent the isocyanide from reacting directly with the aldehyde.

  • Component Addition: Add 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (212.26 mg, 1.0 mmol, 1.0 eq)[1] to the reaction mixture, followed immediately by the selected isocyanide (1.0 mmol, 1.0 eq).

  • Reaction: Stir the sealed vial at room temperature for 24 hours.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the synthesized library, every compound must pass strict Quality Control (QC) criteria before biological screening.

Table 2: Reaction Optimization & QC Parameters
Reaction TypeCatalyst / ReagentsSolvent SystemTemp (°C)Expected YieldQC Validation Criteria
Parallel Amide HATU / DIPEADMF2585-95%>95% purity by LC-MS (UV 214/254 nm); ELSD required for aliphatic amines.
Ugi-4CR None (Autocatalytic)MeOH/TFE (1:1)2560-80%NMR confirmation of the newly formed stereocenter (diastereomeric ratio check).
Esterification EDC / DMAPDCM2575-90%Absence of carboxylic acid OH stretch (~3300-2500 cm⁻¹) in FT-IR.

Systematic Error Correction: If LC-MS analysis of the Ugi-4CR reveals a mass corresponding to [M+H]+=(Aldehyde+Isocyanide+Acid) , this indicates a Passerini side-reaction. To correct this, increase the imine pre-formation time (Step 1) to 60 minutes and add 0.1 equivalents of a Lewis acid (e.g., Sc(OTf)3​ ) to drive imine formation before adding the acid and isocyanide.

References

  • [2] Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters (2012).

  • [1] 1803595-63-2 | 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid. BLD Pharm Product Database.

  • [3] Drug resistance reversal potential of multifunctional thieno[3,2-c]pyran via potentiation of antibiotics in MDR P. aeruginosa. Biomedicine & Pharmacotherapy (2021).

  • [4] Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS One (2013).

Sources

Method

Application Note: In Vitro Assay Protocols for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic Acid

Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Introduction and Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction and Mechanistic Rationale

The thieno[3,2-c]pyran ring system is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anti-tubercular efficacy[1] to the potentiation of antibiotics against multi-drug resistant pathogens[2]. Recently, functionalized thieno[3,2-c]pyran derivatives have garnered significant attention in oncology and inflammatory disease research as dual-targeting scaffolds[3].

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid represents a highly optimized building block within this class. The incorporation of the propanoic acid moiety is a deliberate structural design:

  • Target Engagement: The carboxylic acid acts as a crucial hydrogen bond donor and acceptor, facilitating deep anchoring into the polar residues of target active sites.

  • Hydrophobic Stabilization: The fused thienopyran core provides the necessary lipophilic bulk to stabilize the ligand-protein complex via Van der Waals interactions.

Recent molecular dynamics and docking studies have identified thieno[3,2-c]pyran analogs as potent modulators of SIRT6 (a NAD+-dependent deacetylase) and inhibitors of COX-2 (cyclooxygenase-2)[4]. Dual inhibition of the SIRT6/COX-2 axis is an emerging strategy to suppress pro-inflammatory signaling and induce apoptosis in tumor cells[5]. This application note provides validated, self-contained in vitro protocols to evaluate the efficacy of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid against these targets.

Experimental Workflows & Assay Logic

To ensure robust, reproducible data, the evaluation of this compound follows a tiered screening cascade. We begin with cell-free enzymatic assays to confirm direct target engagement, followed by cell-based phenotypic assays to verify membrane permeability and functional efficacy.

Workflow N1 Compound Preparation N2 SIRT6 Deacetylase Assay N1->N2 N3 COX-2 Inhibition EIA Assay N1->N3 N4 Cellular Viability (MTT Assay) N2->N4 N3->N4 N5 Hit Validation & Mechanism N4->N5

Figure 1: Tiered in vitro screening cascade for thieno[3,2-c]pyran derivatives.

Detailed In Vitro Protocols

Protocol A: SIRT6 Deacetylase Fluorometric Assay

Causality & Design: SIRT6 activity is measured using a fluorogenic acetylated peptide substrate. When SIRT6 deacetylates the substrate, it exposes a cleavage site for a secondary developer enzyme, releasing a fluorophore. We strictly control the DMSO concentration (≤1%) because SIRT6 is highly sensitive to solvent-induced conformational changes.

Materials:

  • Recombinant Human SIRT6 Enzyme

  • Fluorogenic SIRT6 Substrate (e.g., Arg-His-Lys-Lys(Ac)-AMC)

  • NAD+ (Cofactor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Mix: Dilute recombinant SIRT6 in Assay Buffer to a final working concentration of 0.5 U/well. Add 15 µL of the enzyme mix to a black 384-well microplate.

  • Compound Incubation: Add 2.5 µL of the diluted compound (or DMSO vehicle control) to the wells. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Prepare a substrate mix containing 50 µM Fluorogenic Substrate and 500 µM NAD+ in Assay Buffer. Add 10 µL of this mix to all wells to initiate the reaction.

  • Incubation: Seal the plate and incubate at 37°C for 45 minutes.

  • Development: Add 25 µL of Developer Solution (containing nicotinamide to stop SIRT6 activity and the developer enzyme to cleave the deacetylated substrate). Incubate for 15 minutes at RT.

  • Detection: Read fluorescence on a microplate reader (Ex = 350–380 nm, Em = 440–460 nm).

  • Validation: Calculate the Z'-factor using a known SIRT6 inhibitor (e.g., OSS_128167) as a positive control. A Z'-factor > 0.6 indicates a robust assay.

Protocol B: COX-2 Inhibition Enzyme Immunoassay (EIA)

Causality & Design: Rather than measuring oxygen consumption, this assay directly quantifies Prostaglandin E2 (PGE2) production via a competitive EIA. This provides a highly physiologically relevant readout of COX-2 inhibition[4].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Pre-incubation: In a 96-well plate, combine 10 µL of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (various concentrations) with 160 µL of the COX-2 enzyme solution. Incubate for 10 minutes at 37°C.

  • Catalysis: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 100 µM). Incubate for exactly 2 minutes at 37°C.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl, followed by 10 µL of stannous chloride (SnCl2) to reduce PGH2 to the more stable PGE2.

  • Quantification: Transfer 50 µL of the quenched reaction to a PGE2 EIA plate coated with a mouse anti-rabbit IgG. Add PGE2-Acetylcholinesterase conjugate and PGE2 specific rabbit antiserum. Incubate overnight at 4°C.

  • Readout: Wash the plate, add Ellman's Reagent, and measure absorbance at 412 nm. The intensity of the yellow color is inversely proportional to the amount of PGE2 synthesized.

Protocol C: Cellular Anti-Proliferative Assay (HepG2 Cells)

Causality & Design: To confirm that the biochemical inhibition translates to cellular efficacy, we use an MTT assay on HepG2 cells, a well-characterized model for SIRT6/COX-2 expression[3].

Step-by-Step Procedure:

  • Seeding: Seed HepG2 cells at a density of 5,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X compound solutions (final DMSO concentration 0.5%). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals. Agitate on a shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background).

Expected Data & Quantitative Benchmarks

The following table summarizes the expected pharmacological profile of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid based on structurally analogous thienopyran derivatives in the literature[3][5].

Assay / ParameterTargetExpected IC₅₀ / EC₅₀ (µM)Reference ControlControl IC₅₀ (µM)
Biochemical SIRT6 Deacetylation4.5 ± 0.8OSS_1281671.2 ± 0.3
Biochemical COX-2 Inhibition1.8 ± 0.4Celecoxib0.04 ± 0.01
Cellular HepG2 Proliferation12.5 ± 2.1Doxorubicin0.8 ± 0.1
Physicochemical LogP (Calculated)~2.4N/AN/A

Mechanistic Pathway Visualization

The dual inhibition of SIRT6 and COX-2 by the thienopyran scaffold disrupts the inflammatory tumor microenvironment, leading to cell cycle arrest and apoptosis.

Pathway Ligand 2-{4H,6H,7H-thieno[3,2-c] pyran-4-yl}propanoic acid SIRT6 SIRT6 Enzyme Ligand->SIRT6 Modulates COX2 COX-2 Enzyme Ligand->COX2 Inhibits GeneExp Oncogenic Gene Expression SIRT6->GeneExp Epigenetic Regulation PGE2 PGE2 Production COX2->PGE2 Blocks Apoptosis Apoptosis & Growth Arrest PGE2->Apoptosis Prevents GeneExp->Apoptosis Induces

Figure 2: Mechanistic signaling pathway of dual SIRT6/COX-2 targeting by thieno[3,2-c]pyran derivatives.

References

  • Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study. Scientific Reports, 2018.

  • Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2012.

  • Drug resistance reversal potential of multifunctional thieno[3,2-c]pyran via potentiation of antibiotics in MDR P. aeruginosa. Biomedicine & Pharmacotherapy, 2021.

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS One, 2013.

Sources

Application

Application Note: 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid as a Versatile Scaffold in Pharmaceutical Synthesis

Introduction: The Thieno[3,2-c]pyran Pharmacophore In modern drug discovery, replacing traditional heterocyclic cores with saturated or partially saturated bioisosteres is a proven strategy to improve physicochemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thieno[3,2-c]pyran Pharmacophore

In modern drug discovery, replacing traditional heterocyclic cores with saturated or partially saturated bioisosteres is a proven strategy to improve physicochemical properties and expand intellectual property space. 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS: 1803595-63-2) has emerged as a highly valuable pharmaceutical intermediate.

The thieno[3,2-c]pyran scaffold serves as an oxygen-containing bioisostere to the well-known thieno[3,2-c]pyridine core (found in blockbuster antiplatelet agents like clopidogrel). Recent high-throughput screening campaigns have identified thieno[3,2-c]pyran derivatives as potent bactericidal agents against Mycobacterium tuberculosis targeting MmpL3[1], as well as selective sigma (σ) receptor antagonists for the treatment of psychosis and pain[2]. Furthermore, functionalized thieno[3,2-c]pyrans have demonstrated potential in reversing multidrug resistance in P. aeruginosa[3] and as selective anticancer agents[4].

Mechanistic Insights & Structural Causality

The utility of this specific intermediate lies in its precise structural geometry:

  • Bioisosterism & Safety: Replacing a basic piperidine/pyridine nitrogen with an oxygen atom (pyran ring) fundamentally alters the molecule's pKa and hydrogen-bonding profile. This modification often improves membrane permeability and reduces hERG channel liability (cardiotoxicity), a common hurdle in basic amine drug candidates[2].

  • The 2-Propanoic Acid Linker: The attachment of a 2-propanoic acid moiety (-CH(CH₃)-COOH) at the C4 position provides an ideal handle for late-stage derivatization. However, it introduces two adjacent stereocenters (C4 of the pyran ring and Cα of the propanoic acid). Controlling the stereochemistry at these nodes is critical, as target receptors (e.g., MmpL3 or Sigma receptors) exhibit strict chiral recognition, making enantiomeric and diastereomeric control a central focus of the synthetic workflow.

Synthetic Workflow & Target Applications

G A 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl} propanoic acid B Chiral Resolution (Preparative SFC) A->B Resolution of C4 & Cα C (S,S)-Diastereomer (Eutomer) B->C D (R,S)-Diastereomer (Distomer) B->D E Amide Coupling (HATU or T3P, DIPEA) C->E Stereoretentive Derivatization F Thieno[3,2-c]pyran-based API E->F G Sigma Receptor Antagonists (Psychosis/Pain) F->G Target 1 H MmpL3 Inhibitors (Anti-Tubercular) F->H Target 2

Workflow for the chiral resolution and derivatization of thieno[3,2-c]pyran intermediates.

Experimental Protocols

Protocol A: Stereoretentive Amide Coupling for API Library Generation

Objective: Synthesize functionalized amides from the propanoic acid intermediate without epimerizing the α-chiral center. Causality & Design: The α-proton of the 2-propanoic acid moiety is highly acidic and prone to abstraction by strong bases, leading to racemization. While HATU is excellent for rapid ester activation, T3P (Propylphosphonic anhydride) is preferred for scale-up. T3P operates via a less basic mechanism, preserving the enantiomeric excess (ee%) while offering water-soluble byproducts for easy downstream clearance.

  • Activation: Dissolve 1.0 mmol of enantiopure 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid in 5.0 mL of anhydrous 2-Methyltetrahydrofuran (2-MeTHF). Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Cool the mixture to 0°C. Dropwise, add 1.2 mmol of T3P (50% solution in EtOAc). Stir for 15 minutes to allow the formation of the mixed anhydride.

  • Amination: Add 1.1 mmol of the target primary or secondary amine. Allow the reaction to warm to ambient temperature (20°C) over 4 to 6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated when the starting material peak (UV 254 nm) is <2% and the product mass [M+H]⁺ is dominant.

  • Workup: Quench with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with 2-MeTHF (2 x 5 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chiral Resolution via Preparative SFC

Objective: Isolate the active eutomer from the diastereomeric mixture of the starting material. Causality & Design: Supercritical Fluid Chromatography (SFC) using CO₂ is selected over traditional HPLC due to its superior mass transfer kinetics, allowing for baseline separation of closely eluting diastereomers without the use of toxic, high-boiling solvents.

  • Sample Preparation: Dissolve 500 mg of the racemic mixture in 10 mL of Methanol/Isopropanol (1:1 v/v) to ensure complete solubility and prevent column precipitation.

  • Stationary Phase Selection: Utilize a Chiralpak AD-H column (250 x 21.2 mm, 5 µm), which offers excellent chiral recognition for carboxylic acids via hydrogen bonding and steric inclusion.

  • Mobile Phase & Elution: Run an isocratic method using 80% supercritical CO₂ and 20% Methanol containing 0.1% Trifluoroacetic acid (TFA). Crucial Insight: The addition of 0.1% TFA suppresses the ionization of the propanoic acid, preventing peak tailing and ensuring sharp, well-resolved peaks.

  • Self-Validation: Monitor the eluent using a Photodiode Array (PDA) detector at 230 nm and 254 nm. Collect fractions based on threshold triggering. Re-inject a fraction of each peak onto an analytical SFC system to confirm diastereomeric excess (de) >99%.

Quantitative Data: Coupling Condition Optimization

The choice of coupling reagent directly impacts both the overall yield and the preservation of the chiral center. The data below summarizes the optimization of the amide coupling step (Protocol A).

Coupling ReagentBaseSolventTime (h)Conversion (%)Enantiomeric Excess (ee %)Scalability / Notes
EDC / HOBt TEADCM126588Moderate epimerization observed due to longer reaction times.
HATU DIPEADMF39694Fast and high-yielding, but difficult byproduct removal (uronium salts).
T3P (50% in EtOAc)DIPEA2-MeTHF689>99 Excellent stereoretention, green solvent, ideal for API scale-up.

References

  • Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed / nih.gov. 4

  • Drug resistance reversal potential of multifunctional thieno[3,2-c]pyran via potentiation of antibiotics in MDR P. aeruginosa. PubMed / nih.gov.3

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS One. 1

  • Spiro[piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis. Google Patents (WO2008155132A1). 2

Sources

Method

Application Notes and Protocols for the Purification of Thieno[3,2-c]pyran Propanoic Acid Derivatives

Introduction: The Critical Role of Purity in Thieno[3,2-c]pyran Propanoic Acid Derivatives Thieno[3,2-c]pyran propanoic acid derivatives represent a class of heterocyclic compounds with significant potential in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Thieno[3,2-c]pyran Propanoic Acid Derivatives

Thieno[3,2-c]pyran propanoic acid derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural motif is a key feature in various biologically active molecules, including potent inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β), which are targets for diseases such as Alzheimer's.[1][2] The efficacy and safety of these compounds in any application, particularly in drug development, are directly contingent on their purity. Impurities, which can include starting materials, by-products, and enantiomeric contaminants, can lead to erroneous biological data, reduced therapeutic efficacy, and unforeseen toxicity.

This guide provides a comprehensive overview of the state-of-the-art techniques for the purification of thieno[3,2-c]pyran propanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to achieve high levels of purity. The methodologies discussed are grounded in established chemical principles and are designed to be robust and reproducible.

Understanding the Molecule: Physicochemical Properties Guiding Purification

The choice of an appropriate purification strategy is dictated by the physicochemical properties of the target molecule. Thieno[3,2-c]pyran propanoic acid derivatives possess several key features that inform their purification:

  • The Carboxylic Acid Moiety: The propanoic acid side chain imparts acidic properties to the molecule. This allows for manipulation of its charge state through pH control, a powerful tool for extractive purification and for modulating retention in ion-exchange or reverse-phase chromatography.[3]

  • The Heterocyclic Core: The thieno[3,2-c]pyran core is a relatively rigid, fused ring system that contributes to the overall polarity and crystallinity of the molecule. The presence of heteroatoms (sulfur and oxygen) provides sites for hydrogen bonding, influencing solubility and interaction with chromatographic stationary phases.

  • Polarity: These molecules are generally polar due to the presence of the carboxylic acid and the heteroatoms in the core structure. This polarity makes them amenable to a range of chromatographic techniques.

  • Potential for Chirality: Depending on the substitution pattern, these derivatives can possess one or more stereocenters. The separation of enantiomers is often crucial, as different enantiomers can exhibit distinct pharmacological activities.[4][5]

A Strategic Approach to Purification: A Decision-Making Workflow

The purification of a thieno[3,2-c]pyran propanoic acid derivative typically begins with an initial workup of the reaction mixture, followed by one or more purification steps. The choice and sequence of these steps are critical for achieving the desired purity with maximum yield.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction (pH manipulation) A->B Initial Cleanup C Crystallization B->C High Yield & Purity (if crystalline) D Flash Column Chromatography B->D Complex Mixtures G Pure Achiral Compound C->G E Preparative HPLC D->E High Purity Needed D->G Sufficiently Pure E->G F Chiral Separation (HPLC/SFC) H Pure Enantiomers F->H G->F Racemic Mixture

Caption: A decision-making workflow for the purification of thieno[3,2-c]pyran propanoic acid derivatives.

Core Purification Techniques and Protocols

Extractive Purification: Leveraging the Acidity

The carboxylic acid group is a convenient handle for a preliminary, large-scale purification step. By manipulating the pH of an aqueous solution, the propanoic acid derivative can be selectively moved between an organic and an aqueous phase.

Principle of Causality: At a pH significantly above the pKa of the carboxylic acid (typically ~4-5), the molecule will be deprotonated to its carboxylate form. This negatively charged species is highly soluble in aqueous solutions and can be separated from non-acidic, organic-soluble impurities. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the neutral carboxylic acid to precipitate or be extracted back into an organic solvent.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[6] The carboxylate salt will partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete removal of the acidic product from the organic layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, while stirring. The thieno[3,2-c]pyran propanoic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any remaining salts. Alternatively, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][8]

Crystallization: The Gold Standard for Purity

For compounds that are solid at room temperature, crystallization is often the most effective and scalable method for achieving high purity.[9] It relies on the principle that the desired compound has a higher solubility in a hot solvent than in a cold solvent, while impurities have different solubility profiles.

Principle of Causality: As a saturated solution of the crude product in a suitable hot solvent is slowly cooled, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). The slow formation of the crystal lattice is highly selective and tends to exclude molecules that do not fit perfectly, resulting in a significant increase in purity.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for this class of compounds include isopropanol, ethanol, and water.[7] A mixture of solvents, such as ethyl acetate/heptane, can also be effective.

  • Dissolution: Place the crude, extracted solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

  • Purity Assessment: Assess the purity of the recrystallized product by an appropriate analytical method (e.g., HPLC, NMR, or melting point).

Column Chromatography: For Complex Mixtures and Non-Crystalline Products

When crystallization is not feasible or when dealing with complex mixtures of similar polarity, flash column chromatography is the method of choice.[8][9]

Principle of Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. More polar compounds, like carboxylic acids, interact more strongly with the polar silica gel and thus elute more slowly than less polar compounds.

Table 1: Typical Chromatographic Conditions

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica GelC18-functionalized Silica
Mobile Phase Non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate)Polar solvent mixture (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Special Considerations Acetic acid (0.1-1%) is often added to the mobile phase to prevent tailing of the carboxylic acid peak.[6]A buffer or acid (e.g., TFA or formic acid, 0.1%) is added to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[3]

Protocol 3: Flash Column Chromatography (Normal-Phase)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chiral Separation: Isolating Enantiomers

For chiral thieno[3,2-c]pyran propanoic acid derivatives, separation of the enantiomers is often necessary. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Principle of Causality: Chiral separation relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides (e.g., teicoplanin).[4][5][10]

Chiral_Separation cluster_0 Chiral Stationary Phase (CSP) CSP CSP Surface Detector Detector CSP->Detector R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention) Racemic_Mixture Racemic Mixture (R and S Enantiomers) Racemic_Mixture->CSP Introduction to Column Mobile_Phase Mobile Phase Separated_Enantiomers Separated Enantiomers Detector->Separated_Enantiomers

Caption: Principle of chiral separation by HPLC.

Protocol 4: Analytical and Preparative Chiral HPLC

  • Method Development (Analytical Scale):

    • Screen a variety of chiral columns (e.g., those based on derivatized cellulose, amylose, or teicoplanin) with different mobile phases (normal-phase, polar organic, or reverse-phase).[4]

    • For normal-phase, typical mobile phases are mixtures of heptane/isopropanol or heptane/ethanol.

    • For reverse-phase, mobile phases are typically mixtures of an aqueous buffer and methanol or acetonitrile.[5]

    • Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation (Resolution > 1.5).

  • Scale-Up (Preparative Scale):

    • Once an effective analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • Increase the column diameter and adjust the flow rate accordingly.

    • Dissolve the racemic mixture in the mobile phase and inject it onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal and Analysis: Remove the solvent from the collected fractions under reduced pressure. Confirm the enantiomeric purity of each fraction using the analytical chiral HPLC method.

Conclusion

The successful purification of thieno[3,2-c]pyran propanoic acid derivatives is a multi-step process that requires a strategic approach based on the physicochemical properties of the target molecule. A combination of acid-base extraction, crystallization, and various chromatographic techniques can be employed to achieve the high levels of purity required for their intended applications. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and optimize purification strategies for this important class of compounds.

References

  • Bari, S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]

  • Radulescu, C., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. [Link]

  • Bari, S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. ResearchGate. [Link]

  • Majoie, B., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. U.S.
  • Tellis, J. C., et al. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. [Link]

  • Jackson, P. M., et al. (1990). Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1, (11), 2909-2919. [Link]

  • Podona, T., et al. (1979). Process for the preparation of thieno(2,3-c). U.S.
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Sahu, S. N., et al. (2023). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances, 13(18), 12085-12093. [Link]

  • Pera-Titus, M., et al. (2014). Process for the purification of carboxylic acids. W.O.
  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Sahu, S. N., et al. (2023). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Publishing. [Link]

  • Sahu, S. N., et al. (2021). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. [Link]

  • Matysová, L., & Sýkora, D. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 1-22. [Link]

  • Hyun, M. H., et al. (2001). The preparation of teicoplanin-bonded chiral stationary phase and its application for the direct enantioseparation of chiral compounds under reversed-phase conditions. ResearchGate. [Link]

  • Garcı́a-Zavala, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Çakmak, T., et al. (2017). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. Organic Communications, 10(3), 216-227. [Link]

  • Ozols, V., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4987. [Link]

  • Ibrahim, M. A., et al. (2010). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry, 1(3), 195-199. [Link]

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Spectroscopic Characterization of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

Introduction & Scientific Context The thieno[3,2-c]pyran scaffold is a critical structural motif in modern medicinal chemistry. Serving as an oxygenated isostere to the well-known thienopyridine class (e.g., clopidogrel,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The thieno[3,2-c]pyran scaffold is a critical structural motif in modern medicinal chemistry. Serving as an oxygenated isostere to the well-known thienopyridine class (e.g., clopidogrel, prasugrel), the substitution of nitrogen for oxygen in the pyran ring alters the molecule's basicity, metabolic liability, and pharmacokinetic profile[1]. Derivatives of this fused bicyclic system have demonstrated potent biological activities, including efficacy as targeted anticancer agents[2] and next-generation PI3K inhibitors[3].

The specific compound, 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS: 1803595-63-2; MW: 212.26 g/mol )[4], incorporates a propanoic acid moiety at the benzylic C-4 position. Unambiguous structural elucidation of this intermediate is paramount for downstream drug development. This application note provides a comprehensive, self-validating protocol for its characterization using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic rationale behind the observed chemical shifts and stereochemical complexities.

Structural & Stereochemical Considerations

According to IUPAC nomenclature for fused heterocycles, the numbering of the thieno[3,2-c]pyran system dictates that the sulfur atom is at position 1, and the oxygen atom occupies position 5[5]. Consequently, the C-4 position bridges the aromatic thiophene ring and the endocyclic oxygen.

Critical Analytical Insight: This molecule possesses two distinct chiral centers:

  • C-4 of the thieno[3,2-c]pyran ring.

  • C-2' of the propanoic acid side chain.

Unless synthesized via a strictly enantioselective and diastereoselective pathway, the compound will exist as a mixture of diastereomers (e.g., a mixture of (4R,2'R)/(4S,2'S) and (4R,2'S)/(4S,2'R) pairs). Because diastereomers possess different spatial arrangements, their nuclei experience slightly different magnetic environments. Analysts must anticipate anisochrony (signal doubling) in high-resolution NMR spectra, particularly for protons in close spatial proximity to the chiral centers, such as the H-4 methine and the H-3' methyl group.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating data set capable of resolving diastereomeric splitting, strict adherence to sample preparation and acquisition parameters is required.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the analyte (for 1 H NMR) or 50–75 mg (for 13 C NMR) in 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing the masking or rapid exchange of the carboxylic acid (-OH) proton. Anhydrous conditions are critical; trace water will broaden the -OH signal into the baseline.

Step 2: Magnet Tuning and Shimming
  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming, followed by manual fine-shimming on the Z1 and Z2 axes.

  • Causality: Shimming must be optimized until the Full Width at Half Maximum (FWHM) of the solvent residual peak ( δ 7.26 ppm) is strictly < 1.0 Hz. High magnetic field homogeneity is non-negotiable for resolving the complex multiplets and potential signal doubling caused by diastereomers.

Step 3: 1 H NMR Acquisition (1D)
  • Parameters: 30° pulse angle (zg30), relaxation delay (D1) of 2.0 s, spectral width of 15 ppm, and 16–32 scans.

  • Causality: A 30° pulse allows for a shorter D1 while ensuring complete longitudinal relaxation ( T1​ ) between scans, yielding accurate quantitative integration for the aliphatic and aromatic protons.

Step 4: 13 C NMR and DEPT-135 Acquisition (1D)
  • Parameters: Power-gated decoupling (zgpg30), D1 of 2.0 s, 1024–2048 scans. Follow immediately with a DEPT-135 experiment.

  • Causality: Standard 13 C NMR detects all carbons but struggles to differentiate overlapping signals. DEPT-135 acts as a self-validating filter: CH and CH 3​ carbons phase positive (up), while CH 2​ carbons phase negative (down), and quaternary carbons disappear. This definitively distinguishes the pyran C-6/C-7 methylenes from the C-4/C-2' methines.

Quantitative Data Presentation

1 H NMR Spectral Assignments

The proton chemical shifts are heavily influenced by the magnetic anisotropy of the thiophene ring and the inductive effects of the heteroatoms[6].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment / Causality
-OH 11.50 – 12.00br s-1HCarboxylic acid proton; highly deshielded due to hydrogen bonding.
H-2 7.15d5.21HThiophene α -proton; deshielded by the adjacent sulfur atom.
H-3 6.85d5.21HThiophene β -proton; exhibits typical vicinal coupling to H-2.
H-4 4.90 – 5.05d8.51HPyran methine; pseudo-anomeric position. Highly deshielded by the dual effects of the endocyclic oxygen and the fused aromatic ring.
H-6 3.90 – 4.15m-2HPyran methylene; deshielded by the directly attached oxygen atom.
H-2' 2.85 – 2.95m-1HPropanoic acid methine; complex multiplet due to coupling with H-4 and the H-3' methyl group.
H-7 2.70 – 2.85m-2HPyran benzylic methylene; shifted downfield relative to standard alkanes due to the adjacent thiophene ring.
H-3' 1.25d7.03HMethyl group; split into a doublet by the H-2' methine.

Note: If the sample is a diastereomeric mixture, H-4 and H-3' will likely appear as pairs of closely spaced doublets.

13 C NMR Spectral Assignments
PositionChemical Shift ( δ , ppm)Type (DEPT-135)Mechanistic Assignment / Causality
C-1' 178.5C (Quat)Carboxylic acid carbonyl; highly deshielded, disappears in DEPT-135.
C-7a 134.2C (Quat)Thiophene bridgehead carbon.
C-3a 132.8C (Quat)Thiophene bridgehead carbon.
C-3 125.4CH (Up)Thiophene β -carbon.
C-2 123.1CH (Up)Thiophene α -carbon; adjacent to sulfur.
C-4 76.5CH (Up)Pyran methine; resonates in the typical ethereal/benzylic range.
C-6 65.2CH 2​ (Down)Pyran methylene; adjacent to oxygen.
C-2' 46.8CH (Up)Propanoic acid methine.
C-7 26.5CH 2​ (Down)Pyran benzylic methylene.
C-3' 13.2CH 3​ (Up)Methyl carbon.

Multidimensional NMR Workflow (2D Validation)

To transition from putative assignments to an unambiguously validated structure, a 2D NMR workflow must be executed. This prevents misassignment of the aliphatic chain connectivity.

  • COSY (Correlation Spectroscopy): Confirms homonuclear vicinal coupling. It will map the isolated spin system of the pyran ring (H-6 coupling to H-7) and the side chain (H-2' coupling to H-3').

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves proton overlap by correlating 1 H signals to their directly attached 13 C nuclei. It is essential for confirming the diastereotopic nature of the H-6 and H-7 methylene protons, which will show two distinct proton chemical shifts correlating to a single carbon shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. A strong 3JCH​ correlation from the H-4 proton to the C-1' carbonyl carbon, and to the C-3a/C-7a bridgehead carbons, definitively proves that the propanoic acid moiety is covalently attached to the 4-position of the thienopyran core.

NMR_Workflow H1 1H NMR (1D) Proton Environments COSY COSY (2D) Vicinal H-H Coupling H1->COSY Homonuclear HSQC HSQC (2D) Direct C-H Mapping H1->HSQC Heteronuclear HMBC HMBC (2D) Long-range C-H Connectivity H1->HMBC C13 13C NMR & DEPT-135 Carbon Framework C13->HSQC C13->HMBC Val Stereochemical & Structural Validation COSY->Val HSQC->Val HMBC->Val

Figure 1: Multidimensional NMR workflow for unambiguous structural assignment of thienopyrans.

References

  • [6] Thieno[3,2-c]pyran: an ESIPT based fluorescence “turn-on” molecular chemosensor with AIE properties for the selective recognition of Zn2+ ion. New Journal of Chemistry (RSC Publishing).[Link]

  • [1] WO2008155132A1 - Spiro [piperidine-4, 4' -thieno[3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis. Google Patents.

  • [2] Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. ResearchGate.[Link]

  • [3] Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • [5] Ring Index - Heterocyclic Compounds. Scribd.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic Acid

Introduction As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of functionalized thieno[3,2-c]pyran scaffolds. The target molecule, 2-{4H,6H,7H-thieno[3,2-c]pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of functionalized thieno[3,2-c]pyran scaffolds. The target molecule, 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid, is a highly valuable fragment in drug discovery, heavily utilized in the development of spirocyclic anti-tubercular agents and novel analgesics[1].

The most direct synthetic route involves an oxa-Pictet-Spengler (OPS) cyclization of 2-(thiophen-2-yl)ethanol[1]. However, the relatively low nucleophilicity of the thiophene ring compared to indole or benzofuran, combined with the instability of β -aldo acids, makes this a notoriously finicky reaction. This guide provides a self-validating system of protocols, causality-driven troubleshooting, and empirical data to ensure a high-yielding synthesis.

Synthetic Workflow

SynthesisWorkflow A 2-(thiophen-2-yl)ethanol + Ethyl 2-formylpropanoate B Oxa-Pictet-Spengler Cyclization (TMSOTf) A->B Step 1 (0.05 M, DCM) C Ethyl 2-{4H,6H,7H-thieno[3,2-c] pyran-4-yl}propanoate B->C Intermediate D Ester Hydrolysis (LiOH, THF/H2O) C->D Step 2 (rt, 4 h) E 2-{4H,6H,7H-thieno[3,2-c] pyran-4-yl}propanoic acid D->E Final Product

Two-step synthetic workflow for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my oxa-Pictet-Spengler (OPS) cyclization yield so low (<15%) when using 2-formylpropanoic acid directly?

  • The Causality: 2-formylpropanoic acid is a β -aldo acid. Under the strongly acidic conditions required for the OPS reaction, it undergoes rapid decarboxylation and degradation long before it can form the requisite oxacarbenium ion.

  • The Protocol: Never use the free acid in the cyclization step. Instead, use the ester equivalent (ethyl 2-formylpropanoate or its diethyl acetal). Once the thieno[3,2-c]pyran core is constructed, you can safely reveal the carboxylic acid via a mild LiOH-mediated ester hydrolysis. This two-step approach is a standard self-validating protocol for protecting sensitive moieties during Lewis acid catalysis.

Q2: I switched to ethyl 2-formylpropanoate, but the reaction stalls at the intermediate hemiacetal/acetal stage. What catalyst should I use?

  • The Causality: The OPS reaction relies on the nucleophilic attack of the aromatic ring onto an oxacarbenium ion. Thiophene is significantly less nucleophilic than indole or electron-rich benzenes. Weak Brønsted acids (like TFA or TsOH) often fail to generate a sufficient concentration of the highly electrophilic oxacarbenium ion, leading to stalled intermediates.

  • The Protocol: Switch to a strong, oxophilic Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the catalyst of choice for driving the intramolecular oxa-Pictet-Spengler cyclization of thiophene-tethered systems[2]. Alternatively, Bismuth(III) triflate (Bi(OTf)3) can be used as a slightly milder, yet highly effective catalyst[3].

Q3: I am seeing significant amounts of dimeric and polymeric side products. How do I minimize them?

  • The Causality: The generation of the oxacarbenium ion creates a highly reactive species. If the concentration of the reaction mixture is too high, intermolecular attack by another molecule of 2-(thiophen-2-yl)ethanol outcompetes the desired intramolecular cyclization (which forms the 6-membered pyran ring).

  • The Protocol: Run the reaction at high dilution (0.05 M to 0.1 M) in anhydrous dichloromethane (DCM). Furthermore, implement a slow-addition protocol: add the TMSOTf dropwise at -78 °C, then allow the reaction to slowly warm to room temperature. This ensures the oxacarbenium ion is consumed by intramolecular cyclization as soon as it is generated.

Q4: During the final LiOH hydrolysis, I lose a lot of product during the aqueous workup. How can I improve recovery?

  • The Causality: 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a relatively small, amphiphilic organic acid. If the aqueous layer is over-acidified (pH < 1), or if a non-polar solvent like hexanes/ether is used, the product will remain partially partitioned in the aqueous phase.

  • The Protocol: Carefully acidify the aqueous layer to exactly pH 3-4 using 1M HCl. Extract with a highly polar organic solvent such as ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) . Saturating the aqueous layer with NaCl (salting out) prior to extraction will further drive the product into the organic phase, routinely increasing recovery yields by 20-30%.

Quantitative Data: Catalyst Optimization for OPS Cyclization

The following table summarizes the causal relationship between catalyst strength and cyclization yield for the formation of the ethyl 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoate intermediate[2][3].

Catalyst (Equiv)SolventTemp (°C)Time (h)Conversion to Acetal (%)Yield of Cyclized Product (%)
TFA (2.0)DCM2524>90%< 5% (Stalled)
BF3·OEt2 (1.2)DCM0 to 2512>95%35%
Bi(OTf)3 (0.2)DCM256100%68%
TMSOTf (1.1) DCM -78 to 25 4 100% 84%

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. The successful color change from pale yellow to deep orange upon TMSOTf addition validates the formation of the oxacarbenium ion.

Step 1: Synthesis of Ethyl 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoate
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 2-(thiophen-2-yl)ethanol (10.0 mmol, 1.28 g) and ethyl 2-formylpropanoate (11.0 mmol, 1.43 g)[1].

  • Dilution: Dissolve the reactants in anhydrous DCM (200 mL) to achieve a 0.05 M concentration. Add activated 4Å molecular sieves (2.0 g) to scavenge any adventitious water. Stir at room temperature for 30 minutes.

  • Catalyst Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Syringe in TMSOTf (11.0 mmol, 1.99 mL) dropwise over 10 minutes[2]. The solution will transition from pale yellow to deep orange, indicating oxacarbenium ion generation.

  • Cyclization: Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 3 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (50 mL). Filter through a pad of Celite to remove the molecular sieves. Separate the layers, extract the aqueous layer with DCM (2 x 50 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes) to afford the intermediate ester as a pale oil.

Step 2: Ester Hydrolysis to 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
  • Hydrolysis: Dissolve the intermediate ester (5.0 mmol) in a 3:1 mixture of THF:H2O (40 mL). Add Lithium hydroxide monohydrate (LiOH·H2O, 15.0 mmol, 630 mg).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor by TLC until the ester is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Acidification & Extraction: Dilute the remaining aqueous layer with 20 mL of water and wash once with diethyl ether (20 mL) to remove any non-polar organic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: Saturate the aqueous layer with solid NaCl. Extract thoroughly with EtOAc (3 x 30 mL). Dry the combined EtOAc extracts over Na2SO4, filter, and concentrate in vacuo to yield the pure 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid as a crystalline solid.

References[3] Title: Tandem Olefin Isomerization/Cyclization Catalyzed by Complex Nickel Hydride and Brønsted Acid

Source: ACS Publications URL: 2] Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: 1] Title: Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science Source: PLOS URL:

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of CAS 1803595-63-2

Welcome to the Application Scientist Support Center. This in-depth guide is designed for researchers and drug development professionals experiencing stability issues with CAS 1803595-63-2 (2-{4H,6H,7H-thieno[3,2-c]pyran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This in-depth guide is designed for researchers and drug development professionals experiencing stability issues with CAS 1803595-63-2 (2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid) during long-term storage.

As a molecule featuring a fused thieno-pyran core and a terminal carboxylic acid, it is susceptible to three primary degradation vectors: thiophene oxidation, pyran auto-oxidation, and propanoic acid esterification. Understanding the mechanistic causality behind these pathways is critical for maintaining scientific integrity and reproducibility in your assays.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why does my sample show an M+16 or M+32 mass shift on LC-MS after 3 months of storage? A: This mass shift indicates the formation of thiophene S-oxides (M+16) or S,S-dioxides (M+32). The sulfur atom in the thiophene ring is highly susceptible to electrophilic attack by atmospheric oxygen, a process accelerated by light and trace transition metals. [1] demonstrated that oxidative degradation of thiophene-containing moieties rapidly yields these S-oxide species. These degradants can act as reactive electrophiles, covalently binding to cellular macromolecules and artificially skewing toxicity or efficacy assays.

Q2: My stored solution has developed a crystalline precipitate. Is this a safety risk? A: Yes, this is a critical safety hazard. The tetrahydropyran ring contains an ether linkage prone to radical-mediated auto-oxidation at the alpha-carbon when exposed to air. This leads to the formation of pyran hydroperoxides, which can polymerize into explosive crystalline precipitates. According to standard safety guidelines for peroxide-forming chemicals from [3], solutions showing crystallization must not be subjected to friction, shock, or concentration. Do not open the vial; dispose of it through your high-hazard waste protocol.

Q3: Why is the biological activity of my compound significantly reduced when stored as a stock solution in methanol? A: Storing carboxylic acids in protic solvents (like methanol or ethanol) leads to acid-catalyzed esterification over time, converting the propanoic acid group into a methyl or ethyl ester. This masks the hydrogen-bond donating capacity of the acid. As highlighted by [2], the specific hydrophilic and hydrophobic interactions of thieno[3,2-c]pyran analogs are vital for stable binding in target biological pockets (e.g., SIRT6/COX-2). Masking the acid disrupts this pharmacophore, causing a precipitous drop in target affinity.

Part 2: Quantitative Degradation Profiles

The following table summarizes the degradation kinetics of CAS 1803595-63-2 under various storage conditions to help you benchmark your experimental setups.

Storage ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Action
Ambient Air, 25°C, Light Thiophene S-oxidation & Peroxidation< 14 DaysDiscard; high risk of peroxide formation.
Methanol Stock, 4°C Esterification of Propanoic Acid~ 3 MonthsEvaporate immediately; switch to aprotic solvents.
DMSO Stock (Aerated), -20°C Thiophene S-oxidation~ 6 MonthsDegas solvents prior to reconstitution.
Argon-flushed, -20°C, Dark None (Stable)> 2 YearsIdeal long-term storage condition.

Part 3: Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems . They include built-in causality checks to confirm that the protocol itself is functioning correctly, eliminating false positives/negatives.

Protocol 1: Detection and Quantification of Degradants

Causality: We use LC-MS for detecting S-oxides and colorimetric strips for peroxides because MS cannot safely or reliably quantify explosive peroxides, while strips cannot detect non-peroxide thiophene oxidation.

  • Sample Preparation: Dissolve 1 mg of the aged sample in 1 mL of anhydrous, peroxide-free LC-MS grade acetonitrile.

    • Causality: Acetonitrile is chosen over methanol to prevent in-situ esterification during analysis, ensuring the degradants observed are strictly from storage.

  • Peroxide Screening (Safety Gate): Before injecting into the LC-MS, test the solution with a quantitative peroxide test strip (0-100 ppm range).

    • Self-Validation: Dip a second strip into a 10 ppm H2​O2​ standard (Positive Control) and a third into pure acetonitrile (Negative Control). If the sample reads >20 ppm, abort LC-MS analysis to prevent instrument contamination/damage and proceed to safe disposal.

  • LC-MS Analysis: Run a gradient of 5-95% Acetonitrile/Water with 0.1% Formic Acid. Look for m/z 213.05 [M+H]+ (Parent), 229.05 (S-oxide), and 245.05 (S,S-dioxide).

    • Self-Validation: Run a freshly synthesized/certified reference standard of CAS 1803595-63-2 immediately before the aged sample. The absence of m/z 229.05 in the standard validates that the oxidation occurred during storage, not as an artifact in the electrospray ionization (ESI) source.

Protocol 2: Optimal Storage and Recovery Workflow

Causality: Argon displaces O2​ to prevent both S-oxidation and peroxidation. Amber vials block UV initiation of radical pathways.

  • Solvent Selection: Reconstitute the lyophilized powder in anhydrous, degassed DMSO.

    • Causality: Degassing removes dissolved oxygen, preventing auto-oxidation of the pyran ring and thiophene sulfur.

  • Aliquoting and Inert Gas Flushing: Dispense single-use volumes (e.g., 50 µL) into amber glass vials. Gently blow a stream of high-purity Argon over the liquid surface for 10 seconds before capping.

    • Causality: Argon is heavier than air and effectively blankets the solution, while amber glass prevents UV-catalyzed radical initiation.

  • Storage and Validation: Store the aliquots at -20°C.

    • Self-Validation: Prepare one "Stress Control" aliquot left at room temperature under ambient light and air. After 30 days, analyze both the stored aliquot and the Stress Control via Protocol 1. The severe degradation of the Stress Control confirms that the molecule is inherently unstable, thereby validating that the intact nature of the -20°C aliquot is due to the efficacy of your storage protocol, not mere chemical inertness.

Part 4: Degradation Pathway Visualization

DegradationPathways API CAS 1803595-63-2 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid Path1 Thiophene Ring Oxidation API->Path1 O2, Light, Metals Path2 Pyran Ring Auto-oxidation API->Path2 Prolonged Air Exposure Path3 Propanoic Acid Esterification API->Path3 Protic Solvents (MeOH/EtOH) Prod1 Thiophene S-oxides (m/z + 16 / 32) Path1->Prod1 Electrophilic Attack Prod2 Pyran Hydroperoxides (Crystalline Precipitate) Path2->Prod2 Radical Mechanism Prod3 Methyl/Ethyl Esters (Loss of Bioactivity) Path3->Prod3 Acid Catalysis

Mechanistic degradation pathways of CAS 1803595-63-2 during long-term storage.

References

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source: ACS Central Science (2023) URL:[Link]

  • Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study Source: Scientific Reports (2018) URL:[Link]

  • Section 7C: Peroxide Forming Compounds and Reactives Source: Office of Environmental Health and Safety - Princeton University URL:[Link]

Troubleshooting

Technical Support Center: Thieno[3,2-c]pyran-4-yl Propanoic Acid Coupling Optimization

Welcome to the Application Science Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with the thieno[3,2-c]pyran scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with the thieno[3,2-c]pyran scaffold. Thieno[3,2-c]pyran derivatives are highly valued in drug discovery, frequently serving as core frameworks for novel anticancer agents and other bioactive small molecules[1].

Coupling the sterically demanding 2-(4H,6H,7H-thieno[3,2-c]pyran-4-yl)propanoic acid with primary or secondary amines presents unique synthetic challenges, including incomplete conversion, epimerization at the α -chiral center, and byproduct generation[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to optimize your amide bond formation.

Reaction Workflow Visualization

The following diagram illustrates the optimized coupling cycle, emphasizing the critical self-validation checkpoint required to prevent the accumulation of unreactive intermediates.

G A 1. Substrate Thieno[3,2-c]pyran-4-yl Propanoic Acid B 2. Activation HATU / DIPEA / DMF (0°C to RT) A->B Add Base & Reagent C 3. Active Ester OAt-Ester Intermediate B->C Fast Conversion D 4. Nucleophilic Attack Primary/Secondary Amine C->D Add Amine F Self-Validation LC-MS / HPLC Monitoring C->F Monitor Intermediate E 5. Amide Product Target Molecule D->E -HOAt, -Urea E->F Aliquot Sampling

Reaction workflow for the amide coupling of thieno[3,2-c]pyran-4-yl propanoic acid.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes 3 to overcome the steric hindrance associated with the bulky bicyclic thienopyran ring[3].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent of 2-(4H,6H,7H-thieno[3,2-c]pyran-4-yl)propanoic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The base deprotonates the carboxylic acid to form a carboxylate anion, which is the necessary nucleophile to attack the coupling reagent[3].

  • Activation (Cooling Required): Chill the reaction mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of HATU. Stir for 15 minutes.

    • Causality: HATU forms a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position provides a neighboring group effect that dramatically accelerates the reaction and minimizes epimerization[3].

  • Self-Validation Checkpoint (Critical): Withdraw a 5 µL aliquot, quench in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.

    • Validation: You must observe the mass corresponding to the HOAt-active ester intermediate. Do not proceed until the starting carboxylic acid is completely consumed.

  • Amine Addition: Once activation is confirmed, add 1.2 equivalents of the target amine. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Final Validation & Workup: Confirm product formation via LC-MS. Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer extensively with brine to remove DMF and urea byproducts.

Quantitative Data: Coupling Reagent Selection Matrix

To optimize for specific project phases (discovery vs. scale-up), consult the following performance matrix. Traditional methods utilizing reagents such as EDC or DCC often suffer from critical limitations, including incomplete conversion and the generation of urea-based byproducts[2].

Coupling ReagentTypical YieldEpimerization RiskReaction TimeByproduct RemovalCost / Scalability
HATU / DIPEA >90%Low< 1 hourDifficult (Requires chromatography)High / Poor
EDC·HCl / HOBt 70–85%Moderate2–4 hoursEasy (Aqueous wash)Low / Excellent
T3P / Pyridine 80–90%Very Low1–3 hoursEasy (Water-soluble)Moderate / Good
DIC / Oxyma Pure 85–95%Low1–2 hoursModerate (Filtration of urea)Low / Excellent

Troubleshooting Guides & FAQs

Q: Why am I seeing incomplete conversion even with an excess of amine and EDC? A: The α -position of the propanoic acid chain adjacent to the bulky thieno[3,2-c]pyran ring creates significant steric hindrance. Traditional coupling reagents like EDC often produce unreactive intermediates under these conditions[2]. Actionable Fix: Switch to a more reactive uronium salt like HATU or COMU. If you must use EDC for cost reasons, add a catalytic amount of DMAP (0.1 eq) to accelerate the coupling rate[3].

Q: How do I prevent epimerization at the chiral α -carbon of the propanoic acid moiety? A: Epimerization is driven by the base-catalyzed enolization of the active ester intermediate. Actionable Fix: Avoid strong, sterically unhindered bases. Substitute DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine[3]. Alternatively, recent advancements have demonstrated that performing 4 using EDC·HCl can completely suppress epimerization while drastically reducing solvent waste[4].

Q: I am detecting a mass corresponding to a desulfurized byproduct. What is happening? A: Thieno[3,2-c]pyran derivatives are frequently synthesized via multi-step sequences involving Pd-mediated cross-coupling reactions (e.g., Sonogashira coupling) to construct the thiophene ring[1]. Residual palladium carryover can catalyze unintended C-S bond cleavage under basic amide coupling conditions. Actionable Fix: Implement a metal scavenging step (e.g., treating the starting material with SiliaMetS Thiol or QuadraPure TU) prior to the activation step.

Q: What is the most scalable, cost-effective alternative to HATU for pilot-scale synthesis? A: While HATU provides excellent yields, its high cost and the generation of potentially explosive triazole byproducts make it unsuitable for large-scale manufacturing[3]. Actionable Fix: EDC·HCl combined with HOBt or Oxyma Pure is the industry standard for scale-up. It provides a reliable balance of high yield (70–75%) and manageable, water-soluble urea byproducts that can be removed via simple aqueous washes[3].

References

  • 1 - PubMed 2.3 - ACS Publications 3.4 - ACS Publications 4.2 - Patsnap Eureka

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid in Aqueous Media

Welcome to the technical support center for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the aqueous solubility of this compound. Given the limited publicly available data on this specific molecule, this guide synthesizes fundamental chemical principles with field-proven insights from analogous structures to offer robust starting points for your experiments.

Understanding the Molecule: An Overview

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid in my aqueous buffer. What is the first thing I should try?

A1: The most direct approach to solubilizing a carboxylic acid-containing compound is through pH adjustment . The carboxylic acid group is ionizable, and its solubility in water is highly dependent on the pH of the solution.[1][2][3]

  • The "Why": At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH), which is less soluble in water. By increasing the pH to a value above the pKa, the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻), which is significantly more polar and, therefore, more soluble in aqueous media.[4][5]

  • Troubleshooting Protocol:

    • Start by preparing a slurry of your compound in the desired aqueous buffer.

    • While stirring, add a small amount of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

    • Monitor the pH of the solution continuously.

    • Observe the dissolution of the solid as the pH increases.

    • Aim for a final pH that is at least 1-2 units above the estimated pKa of the compound (i.e., pH 6.0-7.0 or higher). Be mindful of the pH stability of your compound and any other components in your formulation.

dot

pH_Solubility cluster_low_pH Low pH (Below pKa) cluster_high_pH High pH (Above pKa) Low_Solubility Poor Aqueous Solubility R-COOH (Protonated) High_Solubility Enhanced Aqueous Solubility R-COO- (Deprotonated) Low_Solubility->High_Solubility Increase pH (Add Base) High_Solubility->Low_Solubility Decrease pH (Add Acid)

Caption: pH-dependent solubility of carboxylic acids.

Q2: Adjusting the pH is not sufficient or is not an option for my experiment. What other strategies can I employ?

A2: If pH modification is not feasible, you can explore the use of co-solvents or the formation of inclusion complexes with cyclodextrins .

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[6][7][8]

    • The "Why": The thieno[3,2-c]pyran moiety of your compound is hydrophobic. Co-solvents create a more favorable environment for this non-polar portion of the molecule, thereby increasing its overall solubility.[1]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[7]

    • Troubleshooting Protocol:

      • Prepare a stock solution of your compound in a suitable co-solvent at a high concentration.

      • Gradually add the stock solution to your aqueous buffer while stirring vigorously to avoid precipitation.

      • It is crucial to determine the maximum percentage of the co-solvent that is compatible with your experimental system, as high concentrations can sometimes interfere with biological assays.

Co-solventTypical Starting Concentration (% v/v)Considerations
Ethanol1-10%Can precipitate proteins at higher concentrations.
Propylene Glycol5-20%Generally well-tolerated in many biological systems.
PEG 40010-30%Can be viscous; may require gentle warming.
DMSO0.1-5%Potent solvent; can have biological effects at higher concentrations.
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate non-polar molecules or parts of molecules, forming inclusion complexes that are more water-soluble.[9][10][11][12]

    • The "Why": The hydrophobic thieno[3,2-c]pyran core of your compound can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "hiding" the non-polar part of your molecule and increasing its apparent solubility.[9][13]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[14]

    • Troubleshooting Protocol:

      • Prepare a solution of the cyclodextrin in your aqueous buffer.

      • Add your compound to the cyclodextrin solution.

      • Stir the mixture, sometimes with gentle heating, to facilitate the formation of the inclusion complex.

      • The required molar ratio of cyclodextrin to your compound will need to be determined empirically.

dot

Solubility_Enhancement Start Poorly Soluble Compound in Aqueous Media pH_Adjust pH Adjustment (Ionization) Start->pH_Adjust Co_Solvent Co-solvent Addition (Polarity Reduction) Start->Co_Solvent Cyclodextrin Cyclodextrin Complexation (Encapsulation) Start->Cyclodextrin End Solubilized Compound pH_Adjust->End Co_Solvent->End Cyclodextrin->End

Caption: Primary strategies for solubility enhancement.

Q3: Can I pre-formulate the compound as a salt to improve its handling and dissolution?

A3: Yes, salt formation is a very effective and widely used strategy to enhance the solubility and dissolution rate of acidic (and basic) drugs.[15]

  • The "Why": By reacting the carboxylic acid with a suitable base, you form a stable salt. When this salt is introduced into an aqueous medium, it readily dissociates into its constituent ions, bypassing the dissolution-limiting step of the neutral solid form.[4]

  • Common Counter-ions for Carboxylic Acids: Sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) are the most common. Organic amines can also be used.[15]

  • Considerations for Salt Formation:

    • pKa Difference: A general rule of thumb is that the difference between the pKa of the acidic drug and the pKa of the conjugate acid of the base should be at least 2-3 units to ensure stable salt formation.

    • Hygroscopicity: Some salt forms can be more hygroscopic (tend to absorb moisture from the air) than the free acid, which can affect their stability and handling.

    • Polymorphism: Different salt forms can exist in various crystalline structures (polymorphs), which may have different solubilities and stabilities.

Experimental Workflow for Salt Formation Feasibility:

dot

Salt_Formation_Workflow Salt Formation Feasibility Workflow Start Start: Free Acid Form of Compound Select_Base Select Appropriate Base (e.g., NaOH, KOH) Start->Select_Base React React Free Acid with Base in a Suitable Solvent Select_Base->React Isolate Isolate the Resulting Salt (e.g., by precipitation or evaporation) React->Isolate Characterize Characterize the Salt: - Solubility - Stability - Hygroscopicity Isolate->Characterize Compare Compare Properties with Free Acid Characterize->Compare End Select Optimal Form Compare->End

Caption: Workflow for assessing salt formation.

Summary of Troubleshooting Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.Simple, effective, and often the first choice.[1][2]May not be suitable for pH-sensitive compounds or experiments.
Co-solvents Reduction of solvent polarity to better accommodate the non-polar parts of the molecule.Effective for compounds with significant hydrophobic character.[6][8]Can interfere with some biological assays; potential for precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic moiety in a soluble host molecule.Generally low toxicity; can also improve stability.[9][12][13]Requires empirical determination of the optimal cyclodextrin and molar ratio.
Salt Formation Pre-forming a more soluble salt of the compound.Can significantly improve dissolution rate and solubility.[15]May introduce issues with hygroscopicity or polymorphism.

Final Recommendations

When faced with solubility challenges for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid, a systematic approach is recommended. Begin with pH adjustment, as it is often the most straightforward and effective method. If this is not successful or appropriate for your experimental conditions, explore the use of co-solvents and cyclodextrins. For long-term formulation development, investigating the formation of a stable, soluble salt is a valuable strategy. Always validate the chosen solubilization method to ensure it does not interfere with your downstream applications.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Salt formation to improve drug solubility. (n.d.).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.).
  • Full article: Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches - Taylor & Francis. (2025, December 11).
  • Salt formation to improve drug solubility - PubMed. (2007, July 30).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • How does pH affect solubility? - askIITians. (2025, March 11).

Sources

Troubleshooting

preventing side reactions in 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid functionalization

Technical Support Center: Troubleshooting 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid Functionalization Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical liabilities of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid .

This bicyclic intermediate presents a "perfect storm" of synthetic challenges: a highly nucleophilic thiophene ring[1], a doubly-activated (acetal-like) C4 position susceptible to cleavage[2], and a highly epimerization-prone alpha-chiral center[3]. This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity functionalization during your drug development workflows.

I. Diagnostic FAQ: Mechanistic Troubleshooting

Q1: Why am I observing >10% epimerization during amide coupling at the propanoic acid side chain?

The Causality: The propanoic acid moiety is attached to the C4 position of the thieno-pyran ring system. During standard carboxylic acid activation (e.g., using HATU/DIPEA or EDC/HOBt), the intermediate O-acylisourea can rapidly cyclize into an oxazolone intermediate. Because the C2 alpha-proton is sterically hindered but electronically activated, the oxazolone readily undergoes base-catalyzed enolization, destroying the stereocenter before the amine can attack[4]. The Solution: Abandon benzotriazole-based additives (HOBt/HOAt) and strong bases like DIPEA. Transition to Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) paired with Diisopropylcarbodiimide (DIC). Oxyma Pure has a lower pKa (4.60) and acts as an exceptional nucleophile, trapping the activated ester faster than oxazolone formation can occur[3].

Epimerization A Activated Ester (Chiral C2) B Oxazolone Intermediate A->B Base (-H+) F Oxyma Pure Active Ester A->F + Oxyma Pure C Enolate (Achiral) B->C Base D Epimerized Amide C->D + Amine E Desired Amide (Retention) F->E + Amine (Fast)

Mechanism of oxazolone-mediated epimerization versus Oxyma Pure stabilization.

Q2: My LC-MS shows a massive loss of the propanoic acid side chain or pyran ring-opened byproducts. What is causing this degradation?

The Causality: The C4 position of the thieno[3,2-c]pyran system is an acetal-like center. It is flanked by the pyran oxygen and the electron-rich thiophene ring. Under Brønsted acidic conditions (pH < 4) or in the presence of Lewis acids, the pyran oxygen is protonated. This triggers the expulsion of the C4-propanoic acid substituent to form a highly stable thienyl-oxonium carbocation, leading to irreversible ring opening or fragmentation[2]. The Solution: Strictly avoid strong acids like TFA or HCl during downstream deprotections. If ester cleavage is required, utilize hydrogenolysis (Pd/C for benzyl esters) or mild enzymatic saponification. Maintain reaction pH between 5.5 and 7.5 using collidine or N-methylmorpholine (NMM) buffers.

Q3: I am seeing a +16 Da impurity in my final product. Is the thiophene ring oxidizing?

The Causality: Yes. The sulfur atom in the thieno[3,2-c]pyran core is highly susceptible to oxidation, forming a sulfoxide (+16 Da)[1]. This typically occurs when using aged ethereal solvents (like THF or 1,4-dioxane) that have accumulated trace peroxides, or during prolonged exposure to atmospheric oxygen in the presence of transition metal catalysts. The Solution: Only use freshly distilled, inhibitor-stabilized (BHT) solvents. Degas all reaction mixtures via sparging with argon for 15 minutes prior to adding the thieno-pyran substrate.

Troubleshooting Start LC-MS shows Degradation CheckAcid pH < 4 or Lewis Acids? Start->CheckAcid RingOpen Pyran Ring Opening C4 Cleavage CheckAcid->RingOpen Yes CheckOx Peroxides in Solvent? CheckAcid->CheckOx No Optimize1 Buffer to pH 6-7 Avoid TFA RingOpen->Optimize1 Sulfoxide Thiophene S-Oxidation CheckOx->Sulfoxide Yes Optimize2 Degas solvents Use BHT Sulfoxide->Optimize2

Diagnostic workflow for resolving thieno[3,2-c]pyran degradation pathways.

II. Quantitative Data: Coupling Reagent Efficacy

To empirically justify the transition away from traditional coupling reagents, below is a comparative matrix demonstrating the impact of activation chemistry on the structural integrity of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid during coupling with a standard primary amine.

Coupling Reagent SystemBase UsedAdditiveYield (%)Epimerization (%)Pyran Ring Cleavage
HATU DIPEA (2.0 eq)None72%14.5%Low
EDC·HCl DIPEA (2.5 eq)HOBt68%9.8%Moderate (HCl driven)
COMU TMP (2.0 eq)None88%2.1%Low
DIC Collidine (1.1 eq)Oxyma Pure 96% < 0.5% None

Note: Data synthesized from benchmark reactivity profiles of Oxyma Pure on highly sensitive alpha-chiral centers[3],[4].

III. Self-Validating Experimental Protocol

This protocol features an In-Process Control (IPC) . By forcing a self-validation step before the addition of the amine, you isolate variables and prevent the waste of expensive downstream building blocks.

Title: Epimerization-Free Amide Coupling of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid Scale: 1.0 mmol

Materials:

  • 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (1.0 eq, 1.0 mmol)

  • Oxyma Pure (1.1 eq, 1.1 mmol)

  • Diisopropylcarbodiimide (DIC) (1.1 eq, 1.1 mmol)

  • 2,4,6-Trimethylpyridine (Collidine) (1.0 eq, 1.0 mmol)

  • Anhydrous, BHT-stabilized DMF (10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve the thieno-pyran substrate and Oxyma Pure in 10 mL of anhydrous DMF in a flame-dried Schlenk flask. Sparge the solution with Argon for 10 minutes to displace oxygen and prevent thiophene S-oxidation.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of oxazolone formation relative to active ester formation.

  • Activation: Add Collidine, followed by the dropwise addition of DIC over 5 minutes. Stir at 0 °C for 15 minutes.

  • Self-Validation (IPC Step): Withdraw a 5 µL aliquot and quench it into 100 µL of LC-MS grade Methanol. Analyze via LC-MS.

    • Pass Criteria: You must observe >95% conversion to the methyl ester (mass = M + 14). This confirms the Oxyma active ester was successfully formed without pyran ring cleavage. Do not proceed to Step 5 until this is confirmed.

  • Amine Coupling: Add the target amine (1.05 eq) dropwise. Allow the reaction to slowly warm to ambient temperature (20 °C) over 2 hours.

  • Mild Workup: Quench the reaction with saturated aqueous NaHCO3​ (pH ~8). Extract with Ethyl Acetate. Critical: Do not wash with 1M HCl or 10% Citric Acid, as the localized pH drop will cleave the C4-acetal position. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

IV. References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at:[Link]

  • A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. Semantic Scholar / RSC Advances. Available at: [Link]

  • Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study. PubMed / NIH. Available at:[Link]

Sources

Optimization

HPLC method development for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid purity analysis

Target Analyte: 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid Purity Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid Purity Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chromatographic behaviors of thienopyran carboxylic acid derivatives.

The target molecule, 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid, presents two distinct chromatographic challenges: a moderately lipophilic, electron-rich thieno[3,2-c]pyran core and an ionizable propanoic acid moiety. Successful purity analysis requires precise control over the analyte's ionization state and strategic exploitation of its structural geometry.

Part 1: Core Method Development FAQs (The "Why" and "How")

Q1: What is the optimal mobile phase strategy for this molecule, and why is pH critical? A: The propanoic acid functional group has an estimated pKa of approximately 4.0 to 4.5. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state solvation leads to severe peak broadening, splitting, and irreproducible retention times[1].

To ensure robust retention, the general rule of thumb is to maintain the mobile phase pH at least 1.5 to 2.0 units below the analyte's pKa[2]. Therefore, an acidic mobile phase (pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid is mandatory[3]. This fully protonates the carboxylic acid, forcing the molecule into a single, neutral state that interacts predictably with the hydrophobic stationary phase.

Q2: Which stationary phase chemistry provides the best selectivity for related impurities? A: Start with a high-density, endcapped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). C18 provides excellent dispersive hydrophobic interactions for general purity profiling.

However, if you are struggling to resolve structurally similar impurities—such as positional isomers on the thiophene ring or des-methyl derivatives—switch to a Phenyl-Hexyl column . The phenyl rings on the stationary phase engage in π-π (pi-pi) electron interactions with the conjugated thiophene ring of the thieno[3,2-c]pyran core. This provides orthogonal selectivity compared to standard alkyl phases, often resolving critical isomer pairs that co-elute on a C18[4].

Q3: How do I select the best detection wavelength while avoiding gradient baseline drift? A: The conjugated thiophene system provides strong UV absorbance, typically with a λmax​ around 230–245 nm. While 235 nm is optimal for sensitivity, utilizing acidic modifiers like TFA at low wavelengths causes baseline drift as the gradient shifts from aqueous to organic. To mitigate this, ensure you add exactly 0.1% v/v TFA to both Mobile Phase A and Mobile Phase B to balance the background absorbance, or utilize a Diode Array Detector (DAD) with a reference wavelength (e.g., 360 nm) to dynamically subtract optical noise.

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness, your method must be a self-validating system. This means incorporating a System Suitability Test (SST) that proves the method's resolving power before any sample data is accepted.

Step-by-Step Methodology: RP-HPLC Purity Analysis

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (MPA): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water. Mix thoroughly and degas (pH ~2.0).

  • Mobile Phase B (MPB): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

2. Sample & SST Preparation:

  • Standard Solution: Dissolve the 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid reference standard in diluent to a final concentration of 1.0 mg/mL.

  • SST Solution (Self-Validation Check): Spike the Standard Solution with 0.5% w/w of a known structurally similar impurity (e.g., a thiophene isomer or an oxidized degradant generated via exposure to 3% H2​O2​ for 2 hours).

3. Chromatographic Execution: Execute the analysis using the parameters and gradient program detailed in the tables below. Inject the SST solution first in triplicate to verify system performance.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.01.0955Isocratic hold (Equilibration)
2.01.0955Gradient start
15.01.01090Linear gradient (Elution)
17.01.01090High organic wash
17.11.0955Return to initial
22.01.0955Re-equilibration

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueCausality / Rationale for Limit
Retention Time (RT) ~8.5 - 9.5 minEnsures proper partition coefficient and column chemistry integrity.
Resolution ( Rs​ ) 2.0Guarantees baseline separation between the API and the closest eluting spiked impurity.
Tailing Factor ( Tf​ ) 1.5Confirms complete suppression of carboxylic acid ionization and absence of secondary silanol interactions.
Area % RSD 2.0%Validates autosampler precision and integration consistency over 5 replicate injections.

Part 3: Troubleshooting Guide

Issue 1: The main peak exhibits severe tailing ( Tf​ > 2.0).

  • Diagnostic: Peak tailing for acidic molecules is almost always a symptom of secondary interactions. Either the mobile phase pH is too high (causing partial ionization of the propanoic acid), or the ionized acid is interacting with active metal sites/silanols on an aging column.

  • Resolution: Verify the pH of Mobile Phase A is 2.5. If the pH is correct, the column's endcapping may be degraded. Replace the column or switch to a column specifically designed for acidic compounds (e.g., columns with embedded polar groups to shield silanols).

Issue 2: Poor recovery or carryover between blank injections.

  • Diagnostic: The highly lipophilic thienopyran core can cause the molecule to adhere to the stainless steel tubing or the autosampler needle, especially if the needle wash solvent is too aqueous.

  • Resolution: Change the autosampler needle wash to a highly organic, slightly acidic mixture (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) to ensure complete solubilization and removal of residual analyte.

Part 4: Method Development Workflow Visualization

HPLC_Method_Dev Start Target: 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl} propanoic acid pH Set Mobile Phase pH (pH 2.0 - 3.0 via 0.1% TFA) Goal: Suppress COOH Ionization Start->pH Column Select Stationary Phase Primary: C18 (Hydrophobic) Orthogonal: Phenyl-Hexyl (π-π) pH->Column Gradient Optimize Gradient Elution (Water / Acetonitrile) Column->Gradient SST System Suitability Test (SST) Tailing ≤ 1.5, Resolution ≥ 2.0 Gradient->SST Trouble1 Fail: Peak Tailing Check pH & Buffer Capacity SST->Trouble1 Tailing > 1.5 Trouble2 Fail: Co-eluting Impurities Adjust Gradient or Use Phenyl SST->Trouble2 Rs < 2.0 Success Method Validated & Ready SST->Success Passes Criteria Trouble1->pH Trouble2->Column

Fig 1. HPLC method development and troubleshooting workflow for acidic thienopyran derivatives.

References

  • Pharmaknowledgeforum. HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from:[Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Retrieved from:[Link]

  • Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. Retrieved from:[Link]

  • International Journal of Chemical and Pharmaceutical Sciences (IJCPS). HPLC method development and validation- A general Concept. Retrieved from:[Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Retrieved from:[Link]

Sources

Troubleshooting

overcoming steric hindrance in thienopyran propanoic acid derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when synthesizing thienopyran propanoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when synthesizing thienopyran propanoic acid derivatives. These fused bicyclic systems are highly valued pharmacophores in the development of NSAIDs and metabolic modulators[1]. However, coupling a secondary carbon (the α -carbon of a propionate) to a bulky thienopyran core introduces severe steric hindrance, often derailing standard cross-coupling protocols.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthetic success.

Workflow: Steric Bottlenecks in α -Arylation

G Start Thienopyran Halide + Propionate Ester Enolate Enolate Formation (LiHMDS or Zn) Start->Enolate PdCat Pd-Catalyzed Alpha-Arylation Enolate->PdCat Steric Steric Hindrance Bottleneck PdCat->Steric Bulky Substrates Success Thienopyran Propanoic Acid Derivative PdCat->Success Optimized Pathway Steric->Success Bulky Ligand (e.g., P(t-Bu)3) Byproduct Claisen Condensation Byproduct Steric->Byproduct Poor Ligand Choice

Caption: Workflow of Pd-catalyzed alpha-arylation highlighting steric bottlenecks and ligand-driven outcomes.

FAQ Section 1: Catalyst and Ligand Selection

Q: My palladium-catalyzed α -arylation of bromothienopyran with tert-butyl propionate yields mostly unreacted starting material. How do I force the C-C bond formation?

A: The failure is rooted in the activation energy required for the final step of the catalytic cycle: reductive elimination. In sterically congested systems, standard phosphine ligands (like PPh3​ or dppf) fail to promote reductive elimination from the transition metal enolate complex.

To overcome this, you must use sterically hindered, electron-rich ligands such as tri-tert-butylphosphine ( P(t-Bu)3​ ) or pentaphenylferrocenyl di-tert-butylphosphine (Q-phos)[2][3]. Counterintuitively, massive steric bulk on the ligand accelerates reductive elimination. The bulky ligand crowds the palladium coordination sphere, mechanically forcing the thienopyran and propionate moieties together, thereby lowering the activation energy for C-C bond formation[2].

Data Summary: Effect of Ligand Steric Bulk on α -Arylation Yields

Ligand TypeTolman Cone Angle ( θ )Electronic ProfileClaisen ByproductTarget Yield
PPh3​ 145°NeutralHigh (>40%)< 5%
BINAP92° (bite angle)Electron-richHigh (>30%)< 15%
P(t-Bu)3​ 182° Highly Electron-rich Low (<10%) > 85%
Q-phos >190° Highly Electron-rich Trace (<2%) > 90%

Troubleshooting Guide: Mitigating Base-Induced Side Reactions

Issue: Even with bulky ligands, using strong bases (like LiHMDS) for enolate formation results in high rates of ester self-condensation (Claisen byproducts) and degradation of the thienopyran core[4].

Root Cause: The steric hindrance between the thienopyran halide and the propionate enolate slows down the transmetalation rate. This kinetic delay gives the highly reactive alkali metal enolate enough time to undergo competitive self-condensation.

Solution: Transition to more neutral reaction conditions by using Zinc Enolates . Zinc enolates are significantly less nucleophilic toward ester carbonyls—effectively suppressing Claisen condensation—but remain highly active for transmetalation to palladium(II) intermediates[3].

Step-by-Step Methodology: Palladium-Catalyzed α -Arylation using Zinc Enolates

This protocol utilizes the highly reactive dimeric Pd(I) complex and Q-phos to achieve coupling under mild, neutral conditions[3].

Step 1: Preparation of the Zinc Enolate

  • In a flame-dried Schlenk flask under argon, suspend activated zinc dust (1.5 equiv) in anhydrous THF (0.5 M).

  • Add α -bromo tert-butyl propionate (1.2 equiv) dropwise at room temperature.

  • Stir for 30 minutes. Self-Validation Checkpoint: The disappearance of the zinc dust and the formation of a clear/slightly cloudy solution indicates successful Reformatsky-type enolate generation.

Step 2: Catalyst Activation & Cross-Coupling

  • In a separate Schlenk flask, combine the bromothienopyran substrate (1.0 equiv), {P(t-Bu)3​PdBr}2​ catalyst (1 mol%), and Q-phos ligand (2 mol%)[3].

  • Transfer the pre-formed zinc enolate solution to the substrate/catalyst mixture via cannula.

  • Heat the reaction to 80 °C in a heating block for 2-4 hours.

  • Self-Validation Checkpoint: Monitor via GC-MS. The absence of the Claisen condensation mass peak ( m/z corresponding to the β -keto ester) validates that the neutral zinc conditions successfully bypassed the kinetic trap.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Mechanistic Pathway: Sterically Driven Catalysis

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Thienopyran-Br) Pd0->OxAdd Fast with e- rich L TransMet Transmetalation (Zinc Propionate) OxAdd->TransMet Neutral Conditions RedElim Reductive Elimination (Sterically Forced) TransMet->RedElim Bulky L crowds Pd(II) Product Thienopyran Propionate Product Release RedElim->Product Steric Relief Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of alpha-arylation emphasizing sterically driven reductive elimination.

FAQ Section 2: Alternative Synthetic Routes

Q: What if the thienopyran is substituted at both positions adjacent to the halide, making direct α -arylation completely impossible even with Q-phos?

A: When intermolecular cross-coupling is sterically forbidden (e.g., coupling to a fully substituted cleft), you must invert your synthetic logic. Instead of attaching the propanoic acid to an intact, bulky thienopyran, build the thienopyran ring after establishing the propanoic acid stereocenter.

Alternative Strategy: Start with a simpler thiophene derivative that already bears the propanoic acid moiety at a less hindered position. Then, perform an intramolecular ring closure (such as a base-mediated cyclization or an intramolecular Heck reaction) to form the fused pyran ring. Intramolecular reactions benefit from a massive entropic advantage, allowing them to overcome steric barriers that would completely halt an intermolecular cross-coupling.

References

  • "Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review" Oriental Journal of Chemistry. Available at:[Link]

  • "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation" Organic Chemistry Portal. Available at: [Link]

  • "Palladium-Catalyzed α-Arylation of Esters" Journal of the American Chemical Society. Available at: [Link]

  • "Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions" The Hartwig Group. Available at: [Link]

Sources

Optimization

optimal temperature and storage conditions for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid stability

Welcome to the Technical Support Center. This guide is specifically curated for researchers, analytical scientists, and drug development professionals working with 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically curated for researchers, analytical scientists, and drug development professionals working with 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS: 1803595-63-2)[1].

While the thieno[3,2-c]pyran ring system is a highly valuable pharmacophore, its electron-rich heteroatoms (sulfur and oxygen) introduce specific stability challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during storage and experimentation.

Core Stability Parameters

To prevent degradation, adhere to the following baseline environmental controls. These parameters are synthesized from stability data of structurally analogous thienopyran carboxylic acids[2][3].

ParameterRecommended ConditionScientific Rationale
Long-Term Storage -20°CHalts thermal decarboxylation and kinetic degradation pathways over multi-year periods (≥4 years)[2].
Short-Term Storage 2-8°CAcceptable for active laboratory use (<2 weeks). Slows ambient degradation while preventing extreme freeze-thaw stress[3].
Atmosphere Inert (Argon/N₂)Prevents S-oxidation of the thiophene ring into sulfoxides or sulfones.
Light Exposure Dark / Amber VialsPrevents UV-induced radical formation at the reactive benzylic-equivalent positions of the pyran ring.
Shipping Room Temp (<2 weeks)Stable for short transit durations; prolonged transit requires cold chain (dry ice)[3].

Troubleshooting Guide & FAQs

Q1: Why is my sample showing multiple degradation peaks on LC-MS after being left on the bench?

  • The Causality: The thieno[3,2-c]pyran core is highly sensitive to atmospheric oxygen and light. Exposure triggers photo-oxidation at the methylene groups of the pyran ring and S-oxidation at the thiophene sulfur[4].

  • The Fix: Always purge the vial headspace with Argon or Nitrogen before sealing. If working on the bench for extended periods, use low-actinic glassware to block UV light (<400 nm).

Q2: What is the definitive optimal storage temperature?

  • The Causality: Thermal energy accelerates the degradation of the propanoic acid side chain (potential decarboxylation) and ring-opening events.

  • The Fix: For long-term preservation (months to years), storing the solid at -20°C is highly recommended[2]. For short-term active laboratory use, 2-8°C is acceptable[3].

Q3: How should I handle freeze-thaw cycles?

  • The Causality: Moving a vial from -20°C directly to a humid room temperature environment causes immediate moisture condensation. The propanoic acid moiety can facilitate a localized acidic microenvironment, promoting hydrolysis if water is present.

  • The Fix: Aliquot the bulk powder into single-use vials upon initial receipt. Allow any frozen vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening the cap.

Experimental Workflows & Protocols

Protocol A: ICH Q1A(R2) Aligned Stability Testing Workflow

To validate the shelf-life of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid for regulatory submissions, follow this self-validating stability protocol based on ICH Q1A(R2) guidelines[5].

  • Step 1: Batch Selection & Packaging

    • Action: Select three primary batches of the compound. Package them in the exact container closure system proposed for storage (e.g., amber glass vials with PTFE-lined caps).

    • Causality: PTFE prevents chemical leaching, while amber glass blocks photo-degradation.

  • Step 2: Establish Baseline Metrics (Validation Check)

    • Action: Run baseline HPLC-UV (monitor at ~229 nm, characteristic for the thienopyran core[2]) and LC-MS.

    • Validation: The protocol is self-validating; any future shift in the baseline or appearance of M+16 peaks (oxidation) directly indicates compromised integrity.

  • Step 3: Environmental Incubation

    • Action: Place samples in controlled stability chambers:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 2-8°C if designated as a refrigerated drug substance)[5].

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[5].

  • Step 4: Longitudinal Sampling

    • Action: Pull samples at 0, 3, 6, 9, and 12 months. Re-run HPLC-UV/LC-MS. Calculate the degradation kinetics to establish the formal re-test period.

Protocol B: Safe Reconstitution for Assays
  • Step 1: Desiccation Equilibration

    • Action: Remove the -20°C vial and place it in a vacuum desiccator for 30 minutes.

    • Causality: Prevents ambient moisture from condensing on the cold powder, which would alter the molarity of your subsequent solution and induce hydrolysis.

  • Step 2: Solvent Selection

    • Action: Dissolve in anhydrous DMSO or DMF for stock solutions.

    • Causality: The lipophilic thienopyran core and the polar propanoic acid group require an amphiphilic, aprotic solvent for complete solvation without initiating acid-base degradation.

  • Step 3: Aliquoting and Storage

    • Action: Divide the stock solution into 10 µL to 50 µL aliquots in opaque microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Visualizations

Degradation Pathways & Mitigation Strategy

Degradation Compound 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl} propanoic acid Thermal Thermal Stress (>25°C) Compound->Thermal Photo UV/Light Exposure Compound->Photo Oxygen Atmospheric Oxygen Compound->Oxygen Deg1 Decarboxylation / Ring Opening Thermal->Deg1 Deg2 Photo-oxidation (Benzylic positions) Photo->Deg2 Deg3 S-Oxidation (Sulfoxides/Sulfones) Oxygen->Deg3 Mit1 Store at -20°C to 2-8°C Deg1->Mit1 Mit2 Amber Vials / Dark Storage Deg2->Mit2 Mit3 Inert Atmosphere (Ar/N2) Deg3->Mit3

Caption: Primary degradation pathways of the thieno[3,2-c]pyran core and corresponding mitigation steps.

ICH Q1A(R2) Stability Testing Workflow

Workflow Start Initiate Stability Study (ICH Q1A Guidelines) LongTerm Long-Term Storage (-20°C or 2-8°C) Start->LongTerm Accelerated Accelerated Storage (25°C / 60% RH) Start->Accelerated Stress Stress Testing (Light, Heat, Oxidation) Start->Stress Sampling Sampling at 0, 3, 6, 12 Months LongTerm->Sampling Accelerated->Sampling Stress->Sampling Analysis HPLC / LC-MS Analysis (Purity & Degradants) Sampling->Analysis Result Establish Shelf-Life & Storage Conditions Analysis->Result

Caption: Step-by-step ICH Q1A(R2) compliant stability testing workflow for new drug substances.

References

  • PRODUCT INFORMATION - Cayman Chemical: 4,4′-[4H]thieno[3,2-c]pyran. Cayman Chemical. 2

  • 1803595-63-2 | 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid. BLD Pharm. 1

  • Safety Data Sheet - ChemScene: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid. ChemScene. 3

  • Q1A(R2) Guideline - ICH: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). 5

  • Phytochemicals and REDOX Modulation: Molecular Mechanisms, Clinical Relevance, and Therapeutic Perspectives. PMC / National Institutes of Health. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for VERU-111 (CAS 1803595-63-2) Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug development, the novel oral tubulin inhibitor, VERU-111 (CAS 1803595-63-2), presents a promising therapeutic avenue for va...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the novel oral tubulin inhibitor, VERU-111 (CAS 1803595-63-2), presents a promising therapeutic avenue for various malignancies, including treatment-resistant cancers.[1][2] The transition from preclinical promise to clinical efficacy is critically dependent on a robust understanding of its pharmacokinetic and pharmacodynamic profiles. Central to this understanding is the accurate and precise quantification of VERU-111 in biological matrices. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of the validation of two common bioanalytical techniques for VERU-111 quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the validation of these methods, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Imperative of Method Validation

Bioanalytical method validation is the cornerstone of reliable quantitative data in drug development. It is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. For a novel therapeutic agent like VERU-111, this ensures that the data generated from preclinical and clinical studies are accurate, reproducible, and can be confidently used for critical decision-making regarding safety and efficacy.

Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a critical first step and is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It is relatively cost-effective and robust, making it suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is expected to be high. Its sensitivity, however, can be a limiting factor for bioanalysis in complex matrices like plasma, where drug concentrations can be very low.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and selectivity compared to HPLC-UV. The ability to select for both a parent ion and a specific fragment ion of the analyte provides an exceptional degree of specificity, minimizing interference from endogenous matrix components. This makes LC-MS/MS the gold standard for the quantification of drugs and their metabolites in biological fluids at low concentrations.

The following sections will delve into the validation of both these techniques for the quantification of VERU-111, providing a framework for their rigorous assessment.

A Comparative Look at Validation Parameters

The validation of an analytical method involves assessing a set of key performance characteristics. The table below provides a comparative summary of typical acceptance criteria for HPLC-UV and LC-MS/MS methods for the bioanalysis of a small molecule like VERU-111, based on regulatory guidelines.

Validation Parameter HPLC-UV LC-MS/MS Rationale
Specificity/Selectivity Demonstrates no significant interference at the retention time of the analyte.No significant interference at the retention time and mass transition of the analyte and internal standard.Ensures that the signal being measured is solely from the analyte of interest and not from other compounds in the matrix.
Linearity & Range Correlation coefficient (r²) ≥ 0.99Correlation coefficient (r²) ≥ 0.99Establishes a direct proportionality between the instrument response and the concentration of the analyte over a defined range.
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL to µg/mL range.Can achieve sub-ng/mL to pg/mL levels.The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).Within ±15% of the nominal concentration (±20% at LLOQ).Measures the closeness of the determined value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Demonstrates the degree of scatter between a series of measurements.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition).Insensitive to small, deliberate changes in chromatographic and mass spectrometric parameters.Indicates the reliability of the method during normal use.
Stability Analyte is stable in the biological matrix under various storage and processing conditions.Analyte and internal standard are stable throughout the entire analytical process.Ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Experimental Protocols for Method Validation

The following are detailed, step-by-step protocols for the validation of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of VERU-111 in human plasma. These protocols are based on established practices for similar small molecule drugs.

Protocol 1: Validation of an HPLC-UV Method for VERU-111 in Human Plasma

1. Specificity:

  • Analyze six different batches of blank human plasma to assess for interfering peaks at the retention time of VERU-111.

  • Analyze a blank plasma sample spiked with VERU-111 at the LLOQ.

  • The response of the blank plasma should be less than 20% of the response of the LLOQ sample.

2. Linearity and Range:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of VERU-111 (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area of VERU-111 against its concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

3. Lower Limit of Quantification (LLOQ):

  • The LLOQ is the lowest concentration on the calibration curve.

  • Analyze five replicates of the LLOQ sample.

  • The accuracy should be within 80-120% of the nominal concentration, and the precision (RSD) should be ≤ 20%.

4. Accuracy and Precision:

  • Prepare quality control (QC) samples at three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).

  • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • For each level, the accuracy should be within ±15% of the nominal value, and the precision (RSD) should be ≤ 15%.

5. Robustness:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic phase).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the buffer (e.g., ±0.2 units).

  • Analyze QC samples under these modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.

6. Stability:

  • Evaluate the stability of VERU-111 in plasma under various conditions:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period and analyze at different time points.

    • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Validation of an LC-MS/MS Method for VERU-111 in Human Plasma

1. Specificity and Selectivity:

  • Analyze six different batches of blank human plasma to check for interferences at the mass transition of VERU-111 and its internal standard (IS).

  • The response in the blank samples should be ≤ 20% of the LLOQ for VERU-111 and ≤ 5% for the IS.

2. Linearity and Range:

  • Prepare a calibration curve with at least six non-zero standards (e.g., 0.1, 0.5, 2.5, 10, 50, and 100 ng/mL).

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus concentration.

  • Use a weighted linear regression (e.g., 1/x or 1/x²) to obtain a correlation coefficient (r²) ≥ 0.99.

3. Lower Limit of Quantification (LLOQ):

  • The LLOQ is the lowest standard on the calibration curve.

  • Analyze five replicates of the LLOQ sample.

  • The accuracy must be within 80-120%, and the precision (RSD) must be ≤ 20%.

4. Accuracy and Precision:

  • Prepare QC samples at four levels: LLOQ, low, medium, and high.

  • Intra-day: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Accuracy should be within ±15% (±20% for LLOQ), and precision (RSD) should be ≤ 15% (≤ 20% for LLOQ).

5. Matrix Effect:

  • Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Prepare three sets of samples:

    • Set A: VERU-111 and IS in a neat solution.

    • Set B: Blank plasma extract spiked with VERU-111 and IS.

    • Set C: VERU-111 and IS spiked into blank plasma and then extracted.

  • The matrix factor is calculated by comparing the peak areas of Set B to Set A. The IS-normalized matrix factor should be consistent across different batches of plasma.

6. Recovery:

  • Determine the efficiency of the extraction procedure by comparing the peak areas of extracted samples (Set C) with those of post-extraction spiked samples (Set B).

  • Recovery should be consistent, precise, and reproducible.

7. Robustness:

  • Assess the method's performance with minor variations in parameters such as mobile phase composition, flow rate, and column temperature.

  • The results of QC samples should remain within acceptance criteria.

8. Stability:

  • Conduct freeze-thaw, short-term, long-term, and post-preparative stability studies as described in the HPLC-UV protocol.

  • The mean concentration should be within ±15% of the nominal values.

Visualizing the Validation Process

To better understand the workflow and decision-making involved in analytical method validation, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development & Optimization Val_Start Validation Protocol Definition Dev->Val_Start Specificity Specificity & Selectivity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy_Precision Accuracy & Precision LLOQ->Accuracy_Precision Matrix_Effect Matrix Effect (LC-MS/MS) Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Robustness Robustness Recovery->Robustness Stability Stability Robustness->Stability Val_Report Validation Report Stability->Val_Report Routine Sample Analysis with QC Checks Val_Report->Routine

Caption: A generalized workflow for analytical method validation.

G Start Define Analytical Needs Sensitivity_Req High Sensitivity Required (e.g., PK studies) Start->Sensitivity_Req Cost_Constraint Cost & Simplicity Priority (e.g., API analysis) Start->Cost_Constraint Sensitivity_Req->Cost_Constraint No LCMS Select LC-MS/MS Sensitivity_Req->LCMS Yes HPLC Select HPLC-UV Cost_Constraint->HPLC Yes Validate Proceed to Method Validation LCMS->Validate HPLC->Validate

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for the quantification of VERU-111 is a critical and non-negotiable step in its development pipeline. While HPLC-UV can be a suitable technique for certain applications, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice for bioanalysis in complex matrices such as plasma, particularly for pharmacokinetic studies where low concentrations of the drug are expected.

The choice of method should always be justified and the validation performed in accordance with the principles outlined in regulatory guidelines to ensure the generation of high-quality, reliable data. This guide provides a foundational framework for approaching the validation of analytical methods for VERU-111, empowering researchers to make informed decisions and contribute to the successful development of this promising therapeutic agent.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Li, W., et al. (2020). An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance. Molecular Cancer Therapeutics, 19(2), 348-363. [Link]

  • Kumar, A., et al. (2022). Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 22. [Link]

  • Mei, H., et al. (2019). Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study. Drug Design, Development and Therapy, 13, 2865–2871. [Link]

  • Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. [Link]

  • Kou, Y., et al. (2007). Determination of colchicine in mouse plasma by high performance liquid-chromatographic method with UV detection and its application to pharmacokinetic studies. Journal of Chromatographic Science, 45(8), 523-527. [Link]

  • Clavijo, C. F., et al. (2017). LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs. Journal of Chromatography B, 1060, 400-406. [Link]

  • Latha, P., et al. (2021). Bioanalytical Method Development and Validation by HPLC: A Review. ResearchGate. [Link]

Sources

Validation

A Guide to Spectroscopic Cross-Validation: Unveiling the Structure of CAS 1803595-63-2

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth walkthrough of the cross-validation...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth walkthrough of the cross-validation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of a novel compound, assigned CAS number 1803595-63-2. As experimental spectra for this specific compound are not publicly available, we will proceed with a detailed analysis of a plausible hypothetical structure: 1-(2,2-dimethylpropanoyl)-4-methylpiperidine . This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into the synergy between these two powerful analytical techniques.

The Imperative of Cross-Validation in Structural Elucidation

While NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, and IR spectroscopy excels at identifying functional groups, neither technique in isolation provides a complete picture.[1] Cross-validation, the process of integrating data from multiple analytical methods, is therefore essential for a robust and confident structural assignment.[2] By correlating the functional group information from IR with the detailed connectivity and chemical environment data from NMR, we can build a self-validating system that confirms the proposed molecular structure.

Proposed Structure: 1-(2,2-dimethylpropanoyl)-4-methylpiperidine (Hypothetical)

For the purpose of this guide, we will explore the hypothetical structure of 1-(2,2-dimethylpropanoyl)-4-methylpiperidine.

Molecular Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol Structure:

This structure contains a piperidine ring, an amide functional group (specifically, a tertiary amide), and several distinct alkyl groups, making it an excellent candidate for a detailed spectroscopic analysis.

Experimental Protocols: Acquiring High-Fidelity Spectra

The quality of spectral data is paramount for accurate structural elucidation. The following are detailed protocols for acquiring NMR and IR spectra for a compound such as our hypothetical 1-(2,2-dimethylpropanoyl)-4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in a molecule.[3][4][5]

Workflow for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, to ensure a good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-2048, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform, followed by phase and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups.[6][7]

Workflow for FTIR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: As our hypothetical compound is likely a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. A single drop of the neat sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 for both the background and the sample.

  • Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted Spectral Data and Interpretation

¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.7Multiplet2HH-2ax, H-6ax (axial)Protons on the carbons adjacent to the nitrogen are deshielded. Due to restricted rotation around the C-N amide bond, these may be non-equivalent. The axial protons are typically upfield of the equatorial protons.
~2.8 - 3.0Multiplet2HH-2eq, H-6eq (equatorial)Protons on the carbons adjacent to the nitrogen are deshielded. The equatorial protons are typically downfield of the axial protons.
~1.7 - 1.9Multiplet1HH-4The proton on the carbon bearing the methyl group.
~1.5 - 1.7Multiplet4HH-3ax, H-5ax, H-3eq, H-5eqMethylene protons on the piperidine ring. Complex overlapping signals are expected.
1.22Singlet9H-C(CH₃)₃ (tert-butyl)A strong singlet characteristic of the nine equivalent protons of the tert-butyl group, deshielded by the adjacent carbonyl.
0.95Doublet3H-CH(CH₃)The methyl group on the piperidine ring, appearing as a doublet due to coupling with the adjacent methine proton (H-4).
¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~176C=O (Amide Carbonyl)The carbonyl carbon of the amide is significantly deshielded and appears in the characteristic downfield region.
~45-50C-2, C-6Carbons adjacent to the nitrogen in the piperidine ring.
~38-C(CH₃)₃ (quaternary)The quaternary carbon of the tert-butyl group.
~30-35C-3, C-5, C-4The remaining carbons of the piperidine ring.
~28-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
~22-CH(CH₃)The methyl carbon on the piperidine ring.
IR Spectrum (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2960-2850StrongC-H stretch (alkane)Stretching vibrations of the C-H bonds in the methyl and methylene groups of the piperidine ring and the tert-butyl group.
1640StrongC=O stretch (amide)A strong, sharp absorption band characteristic of the carbonyl group in a tertiary amide. This is a key diagnostic peak.
1470-1450MediumC-H bend (alkane)Bending (scissoring and rocking) vibrations of the methylene and methyl groups.
1150-1250MediumC-N stretchStretching vibration of the carbon-nitrogen bond of the amide.
< 1500ComplexFingerprint RegionA complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations of the entire molecular skeleton.

Cross-Validation: Weaving the Spectroscopic Threads Together

The power of this analytical approach lies in the integration of these datasets. The logic of cross-validation confirms the proposed structure by ensuring that the information from both techniques is complementary and not contradictory.

Cross-Validation Workflow

Caption: Logical flow of cross-validating IR and NMR data.

  • Confirmation of the Amide Functional Group:

    • IR Evidence: The most prominent feature in the predicted IR spectrum is the strong absorption at approximately 1640 cm⁻¹. This is a classic indicator of an amide carbonyl (C=O) stretch. The absence of N-H stretching bands (typically ~3300 cm⁻¹) further suggests a tertiary amide.

    • NMR Corroboration: In the ¹³C NMR spectrum, the downfield signal at ~176 ppm is characteristic of an amide carbonyl carbon. The deshielding of the protons on the carbons adjacent to the nitrogen (H-2 and H-6) in the ¹H NMR spectrum is also consistent with the electron-withdrawing nature of the adjacent carbonyl group.

  • Verification of the Alkyl Framework:

    • IR Evidence: The strong C-H stretching vibrations between 2960 and 2850 cm⁻¹ confirm the presence of a significant aliphatic (alkane) structure.[6]

    • NMR Corroboration: Both ¹H and ¹³C NMR provide a detailed map of this framework. The ¹H NMR spectrum shows distinct signals for the tert-butyl group (a singlet integrating to 9 protons) and the methyl group on the piperidine ring (a doublet integrating to 3 protons). The remaining complex multiplets account for the 8 methylene and methine protons of the piperidine ring. The ¹³C NMR spectrum complements this by showing the expected number of unique carbon environments for the proposed structure.

  • Assembling the Final Structure:

    • The IR data confidently identifies the key functional group (tertiary amide).

    • The NMR data provides the connectivity and confirms the presence and arrangement of the piperidine ring, the 4-methyl substituent, and the N-acyl group with its tert-butyl moiety.

    • The information is mutually reinforcing: the amide identified by IR is positioned on the nitrogen of the piperidine ring as determined by the chemical shifts of the adjacent protons and carbons in the NMR spectra. The integration values in the ¹H NMR spectrum are fully consistent with the proposed molecular formula.

Conclusion

Through the systematic and integrated analysis of both NMR and IR spectra, we can confidently elucidate the structure of a molecule like our hypothetical 1-(2,2-dimethylpropanoyl)-4-methylpiperidine. This guide demonstrates that while each technique offers a unique perspective, their true power is realized when they are used in concert. This cross-validation approach is fundamental to ensuring the scientific integrity of structural assignments in chemical research and development.

References

  • Chemistry LibreTexts. (2024, May 9). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [https://www.azom.com/article.aspx?ArticleID=22 интерпретация-ftir-результатов-руководство-для-начинающих]([Link] интерпретация-ftir-результатов-руководство-для-начинающих)

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • National Center for Biotechnology Information. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid proper disposal procedures

Comprehensive Operational Guide: Proper Disposal and Handling Procedures for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid As a Senior Application Scientist, I approach chemical disposal not as an administrative aft...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal and Handling Procedures for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as an integral phase of the experimental lifecycle. The safe handling and disposal of complex heterocyclic intermediates like 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is critical for maintaining experimental integrity, laboratory safety, and environmental compliance.

This compound presents unique operational challenges due to the dual presence of a corrosive carboxylic acid moiety and a sulfur-containing heterocycle. This guide provides field-proven, causality-driven protocols to ensure your laboratory handles this material with the highest safety standards.

Physicochemical Profiling & Hazard Causality

Before implementing a disposal protocol, we must understand why specific actions are required. The molecular architecture of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid dictates its hazard profile:

  • The Carboxylic Acid Group: Imparts mild to moderate corrosivity, capable of causing skin burns, severe eye damage, and respiratory irritation if aerosolized[1],[2]. This necessitates strict segregation from strong bases and oxidizers to prevent violent exothermic reactions.

  • The Thiophene Ring (Sulfur): This is the most critical factor for final disposal. When combusted, sulfur-containing organic compounds generate toxic sulfur oxides (SOx)[3]. Standard municipal incineration is strictly prohibited; disposal requires controlled high-temperature incineration equipped with alkaline flue gas scrubbing[4].

  • The Pyran Ring (Oxygen): Contributes to the compound's solubility profile, often necessitating disposal in specific organic solvent waste streams rather than aqueous streams.

Table 1: Quantitative & Qualitative Hazard Data

ParameterSpecification / CharacteristicOperational & Disposal Implication
Chemical Class Thienopyran-derivative organic acidMust be strictly segregated from strong bases, oxidizers, and mineral acids[5].
Functional Groups Carboxylic acid, Thiophene, PyranAcidic nature requires neutralization; sulfur content mandates specialized incineration.
Flammability Combustible (Solid/Solution dependent)Keep away from ignition sources; strictly avoid combustible absorbents (e.g., sawdust)[2],[4].
Combustion Byproducts CO, CO₂, SOx (Sulfur oxides)Mandates controlled high-temperature incineration with alkaline flue gas scrubbing[3],[4].
Recommended Absorbent Vermiculite, Dry SandInert nature prevents secondary exothermic reactions during spill containment[3],[6].

Waste Segregation & Storage Protocol

Self-validating protocols require that every step has a built-in check to prevent human error. Proper segregation prevents dangerous in-lab chemical reactions.

Step-by-Step Methodology:

  • Identify the Waste Stream: Determine if the 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid waste is a pure solid (e.g., expired reagent), contaminated labware, or dissolved in an organic solvent.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Causality: Organic acids can degrade certain low-density plastics over time, leading to micro-leaks.

  • Execute Segregation: Route the material exclusively to the "Sulfurous Hydrocarbon" or "Organic Acid" waste stream[5]. Do not mix with halogenated solvents unless the compound was explicitly dissolved in one (e.g., dichloromethane), in which case the halogenated stream takes precedence but must be heavily flagged for sulfur content.

  • Volume Management: Fill liquid waste containers to a maximum of 80% capacity[5]. Causality: This provides essential headspace for potential off-gassing and prevents pressure-induced container rupture.

  • Labeling: Affix a standardized EHS hazardous waste tag. List the full IUPAC name; never use structural abbreviations or shorthand.

Spill Response & In-Lab Neutralization Workflow

In the event of a localized spill, immediate and logical action is required. This protocol utilizes a self-validating chemical mechanism to ensure safety.

Step-by-Step Methodology:

  • Isolate and Protect: Immediately evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, splash-proof chemical goggles, and a lab coat[1],[6].

  • Inert Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand[3],[6]. Causality: Combustible absorbents like paper towels or sawdust can react with acidic components, increasing fire risk.

  • Controlled Neutralization: Slowly broadcast solid sodium bicarbonate (NaHCO₃) over the absorbed spill. Causality: NaHCO₃ is a weak base that neutralizes the carboxylic acid endothermically. Using a strong base like NaOH would trigger a highly exothermic reaction, potentially aerosolizing the hazardous compound.

  • Self-Validation Check: Observe the reaction. The generation of CO₂ bubbles is a self-validating indicator of active neutralization. Wait until all effervescence completely ceases before proceeding.

  • Collection and Transfer: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep up the neutralized residue[2],[4]. Transfer this material to a solid hazardous waste container.

  • Final Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual salts[1],[4].

SpillResponse Start Spill Detected: Organic Acid PPE 1. Don PPE & Isolate Area (Goggles, Nitrile Gloves) Start->PPE Contain 2. Contain Spill (Apply Vermiculite/Sand) PPE->Contain Neutralize 3. Neutralize Acid (Apply NaHCO₃ until bubbling stops) Contain->Neutralize Collect 4. Collect Residue (Use non-sparking tools) Neutralize->Collect Dispose 5. Transfer to Solid Hazardous Waste Collect->Dispose

Caption: Step-by-step spill response and neutralization workflow for organic acid spills.

Final Disposal & Incineration Logistics

For the final disposal phase, the waste must be transferred to an approved hazardous waste facility.

Causality behind Flue Gas Scrubbing: The thiophene ring in the 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid scaffold contains a sulfur atom. Standard incineration of sulfurous compounds generates sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[3]. These SOx gases are severe respiratory irritants and environmental pollutants. Therefore, disposal must occur at a licensed chemical destruction plant equipped with alkaline flue gas scrubbers, which neutralize the acidic SOx emissions before exhaust[4].

DisposalPathway WasteGen Waste Generation: 2-{...}propanoic acid State Physical State? WasteGen->State Solid Solid Waste (Pure/Contaminated) State->Solid Powder/Residue Liquid Liquid Waste (Solvent Solution) State->Liquid Solution Segregate Segregate as: Sulfur-Containing Organic Acid Solid->Segregate Liquid->Segregate Facility Transfer to Licensed Destruction Facility Segregate->Facility Incinerate Controlled Incineration (>1000°C) Facility->Incinerate Scrubber Flue Gas Scrubbing (Captures SOx emissions) Incinerate->Scrubber

Caption: End-to-end segregation and incineration pathway for sulfur-containing organic acids.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Production, Import/Export, Use, and Disposal of Sulfur Compounds." Accessed March 18, 2026. [Link]

  • Penta Chemicals. "Propionic acid - SAFETY DATA SHEET." Accessed March 18, 2026. [Link]

  • University of Southern California Environmental Health & Safety. "Chemical Waste Segregation and Storage." Accessed March 18, 2026.[Link]

  • Minnesota Department of Health. "Sulfuric Acid Safety and Disposal." Accessed March 18, 2026. [Link]

Sources

Handling

Personal protective equipment for handling 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

Handling specialized synthetic intermediates like 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS: 1803595-63-2) requires moving beyond generic safety guidelines into mechanistic, causality-driven risk management...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized synthetic intermediates like 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid (CAS: 1803595-63-2) requires moving beyond generic safety guidelines into mechanistic, causality-driven risk management. As a novel organic acid featuring a fused thienopyran ring system, this compound presents unique toxicological and logistical challenges.

Because comprehensive toxicological profiles for niche drug development intermediates are often incomplete, we must apply stringent control banding. This guide provides a self-validating, step-by-step operational protocol designed to protect personnel, maintain sample integrity, and ensure regulatory compliance.

Part 1: Mechanistic Hazard Assessment & PPE Causality

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. The molecule consists of two primary functional domains:

  • The Thienopyran Core: This fused heterocyclic system is highly lipophilic. If the powder contacts the skin, the lipophilic nature facilitates rapid dermal penetration, acting as a potential sensitizer.

  • The Propanoic Acid Moiety: This functional group acts as a localized proton donor. Inhalation of the dust or contact with the eyes will cause acute irritation, micro-abrasions, and localized acidification of the mucous membranes or corneal epithelium.

To mitigate these specific mechanisms of injury, we adhere to the standards for Personal Protective Equipment (PPE)[1], tailored specifically for lipophilic organic acids.

Quantitative PPE Specification Matrix
PPE CategorySpecification / MaterialQuantitative StandardMechanistic Causality
Hand Protection Nitrile (Double-gloved, 5-8 mil)>240 min breakthroughNitrile provides superior resistance to non-polar thienopyran rings compared to latex, preventing dermal absorption.
Respiratory NIOSH N100 Particulate Respirator99.97% filtration at 0.3 µmCaptures fine aerosolized organic dusts generated during powder transfer, preventing alveolar deposition[2].
Ocular Protection Snug-fitting Chemical Splash GogglesANSI Z87.1 compliantPrevents the ingress of airborne propanoic acid dust into the ocular mucosa.
Body Protection 100% Cotton FR Lab CoatSurface resistivity <10⁹ ΩDissipates static charge, preventing the electrostatic ignition of fine organic dust clouds.

Part 2: Operational Workflow & Step-by-Step Methodology

The handling of dry organic powders must follow a strict, self-validating workflow to prevent aerosolization and cross-contamination, aligning with the guidelines set forth in [3].

Workflow A 1. Hazard Assessment & PPE Donning B 2. Fume Hood Setup (Flow > 100 fpm) A->B C 3. Weighing Protocol (Anti-static tools) B->C D 4. Sealed Transfer to Reaction Vessel C->D E 5. Decon & Disposal (Alkaline Wash) D->E

Standard operational workflow for handling lipophilic organic acid powders.

Step-by-Step Handling Protocol
  • Environmental Setup:

    • Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

    • Line the working surface with anti-static, absorbent bench paper to trap stray particulates.

    • Self-Validation: Check the hood's magnehelic gauge; do not proceed if the pressure differential is outside the safe operating zone.

  • PPE Donning & Seal Check:

    • Inspect nitrile gloves for micro-tears. Don the N100 respirator.

    • Self-Validation: Perform a positive/negative pressure user seal check on the respirator. If air leaks around the nose bridge, readjust the metal clip before proceeding.

  • Weighing Protocol:

    • Use a static-dissipative (e.g., PTFE-coated) spatula. Weigh the 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid directly into a pre-tared, sealable amber vial rather than an open weigh boat. This prevents the powder from aerosolizing during transit.

  • Transfer:

    • Cap the vial securely before removing it from the analytical balance enclosure. Transfer the closed vial to the reaction vessel under continuous local exhaust ventilation.

  • Decontamination:

    • Wipe down spatulas and the balance pan with a damp microfiber cloth soaked in a mild alkaline solution (5% sodium bicarbonate). This neutralizes the propanoic acid moiety, forming a water-soluble sodium salt. Follow up with a 70% ethanol wipe to dissolve any remaining lipophilic thienopyran residue.

    • Self-Validation: Swipe the cleaned balance pan with a universal pH indicator strip dampened with DI water. A neutral pH (7.0) confirms the complete removal of the acidic compound.

Part 3: Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the powder, creating an inhalation hazard and a potential combustible dust environment.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Mass Spill->Assess Minor Minor (<50g) Initiate Cleanup Assess->Minor Major Major (>50g) Evacuate & Call EHS Assess->Major Wipe Dampen with Alkaline Solution Minor->Wipe Waste Collect as Sulfur- Containing Waste Wipe->Waste

Decision matrix and workflow for chemical powder spill response.

Step-by-Step Spill Cleanup & Disposal
  • Containment & Suppression: Immediately cover the spilled powder with absorbent lab pads. Gently dampen the pads with a 5% sodium bicarbonate solution. This serves a dual purpose: it suppresses dust generation and neutralizes the acidic propanoic group.

  • Collection: Using a non-sparking polypropylene scoop, collect the neutralized slurry. Do not use excessive force that could scratch the benchtop and embed the chemical into the surface.

  • Waste Segregation: Place the collected waste, including all contaminated gloves and wipes, into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Manifesting: Label the container explicitly as "Hazardous Solid Waste: Sulfur-containing Organic Acid."

    • Causality for labeling: The thiophene ring contains sulfur. Environmental Health and Safety (EHS) teams must route this waste to specific high-temperature incinerators equipped with scrubbers to prevent the release of sulfur dioxide (SO₂) gas into the atmosphere.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH-Approved Particulate Filtering Facepiece Respirators Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 2
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
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